1,4-Dioxa-8-azaspiro[4.5]decane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-3-8-4-2-7(1)9-5-6-10-7/h8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKNTUUIEVXMOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80170235 | |
| Record name | 1,4-Dioxa-8-azaspiro(4.5)decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80170235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177-11-7 | |
| Record name | 1,4-Dioxa-8-azaspiro[4.5]decane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dioxa-8-azaspiro(4.5)decane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000177117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dioxa-8-azaspiro(4.5)decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80170235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dioxa-8-azaspiro[4.5]decane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.336 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Fundamental Properties of 1,4-Dioxa-8-azaspiro[4.5]decane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Dioxa-8-azaspiro[4.5]decane, also known as 4-piperidone (B1582916) ethylene (B1197577) ketal, is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its rigid, spirocyclic structure provides a unique three-dimensional framework for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, detailed experimental protocols for its synthesis and characterization, and an exploration of its significant role as a scaffold in the development of therapeutic agents. While the parent compound itself is not known for significant direct biological activity, its derivatives have shown high affinity for various biological targets, including sigma-1 (σ₁) receptors and M1 muscarinic acetylcholine (B1216132) receptors, indicating its potential in the development of treatments for neurological disorders and as imaging agents in oncology.
Core Chemical and Physical Properties
This compound is a colorless to pale yellow liquid under standard conditions.[1] Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory use.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₃NO₂ | [2] |
| Molecular Weight | 143.18 g/mol | [2] |
| CAS Number | 177-11-7 | [2] |
| Appearance | Liquid | |
| Boiling Point | 108-111 °C at 26 mmHg | |
| Density | 1.117 g/mL at 20 °C | |
| Refractive Index (n20/D) | 1.4819 | |
| Water Solubility | Partly miscible | [3] |
Table 2: Spectroscopic and Other Identifiers
| Identifier | Value | Reference(s) |
| InChI | 1S/C7H13NO2/c1-3-8-4-2-7(1)9-5-6-10-7/h8H,1-6H2 | [2] |
| InChIKey | KPKNTUUIEVXMOH-UHFFFAOYSA-N | [2] |
| SMILES | C1CC2(CCN1)OCCO2 | [2] |
| Beilstein Registry Number | 506799 | |
| EC Number | 205-868-6 | [2] |
Experimental Protocols
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the ketalization of 4-piperidone with ethylene glycol in the presence of an acid catalyst.[3]
Reaction:
4-Piperidone + Ethylene Glycol → this compound + H₂O
Materials:
-
4-Piperidone hydrochloride
-
Ethylene glycol
-
p-Toluenesulfonic acid (catalyst)
-
Sodium hydroxide (B78521) (for neutralization)
-
Anhydrous sodium sulfate (B86663) (for drying)
Procedure:
-
A mixture of 4-piperidone hydrochloride, a molar excess of ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and washed with an aqueous solution of sodium hydroxide to neutralize the acid catalyst, followed by washing with brine.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation to yield this compound as a clear liquid.
Experimental Workflow for Synthesis
Caption: A generalized workflow for the synthesis of this compound.
Characterization Methods
The structural confirmation and purity assessment of the synthesized this compound are typically performed using a combination of spectroscopic techniques.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. Key expected signals include those for the protons of the piperidine (B6355638) ring and the ethylene glycol moiety.
-
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule. The absence of a strong carbonyl (C=O) absorption band (typically around 1715 cm⁻¹) from the starting 4-piperidone and the presence of C-O-C stretching vibrations from the ketal group confirm the successful reaction.
2.2.3. Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming its identity. The molecular ion peak corresponding to the exact mass of this compound is expected.
Biological Significance and Role in Drug Discovery
While there is limited evidence of significant intrinsic biological activity for this compound, its primary importance lies in its role as a versatile scaffold for the synthesis of potent and selective ligands for various biological targets. The spirocyclic nature of this compound imparts a rigid conformation that can be exploited to achieve high binding affinity and selectivity in its derivatives.
Derivatives as Sigma-1 (σ₁) Receptor Ligands
A significant area of research has focused on the development of this compound derivatives as high-affinity ligands for the sigma-1 (σ₁) receptor. The σ₁ receptor is implicated in a variety of cellular functions and is a target for the treatment of neurodegenerative diseases, psychiatric disorders, and for cancer imaging.
For example, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane has demonstrated high affinity for σ₁ receptors (Ki = 5.4 ± 0.4 nM) and has been successfully radiolabeled with fluorine-18 (B77423) for use as a positron emission tomography (PET) imaging agent for tumors.[4]
Derivatives as M1 Muscarinic Agonists
Derivatives of this compound have also been investigated as M1 muscarinic acetylcholine receptor agonists. The M1 receptor is a key target for the development of therapeutics for cognitive deficits associated with Alzheimer's disease and schizophrenia.
Logical Relationship in Drug Development
Caption: The central role of this compound as a scaffold for developing targeted therapeutics.
Safety and Handling
This compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[2]
Precautionary Measures:
-
Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
-
First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, do not induce vomiting. Seek medical attention in all cases of exposure.
Conclusion
This compound is a fundamentally important molecule in the field of medicinal chemistry. While it does not exhibit significant biological activity on its own, its rigid spirocyclic structure makes it an invaluable scaffold for the design and synthesis of potent and selective ligands for a variety of biological targets. The successful development of its derivatives as σ₁ receptor ligands for tumor imaging and as M1 muscarinic agonists for neurological disorders highlights the vast potential of this core structure. This guide provides the essential data and protocols necessary for researchers and drug development professionals to effectively utilize this compound in their synthetic and medicinal chemistry endeavors.
References
- 1. 4-Piperidone-ethylene ketal | CAS#:177-11-7 | Chemsrc [chemsrc.com]
- 2. 1,4-Dioxa-8-azaspiro(4.5)decane | C7H13NO2 | CID 67435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Piperidone ethylene ketal [chembk.com]
- 4. (18)F-Labeled this compound Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Characteristics of 4-Piperidone Ethylene Ketal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical characteristics of 4-piperidone (B1582916) ethylene (B1197577) ketal, also known as 1,4-dioxa-8-azaspiro[4.5]decane. This compound serves as a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. This document details its physical and chemical properties, including spectral data, and provides standardized experimental protocols for their determination. The information herein is intended to support research and development activities by providing a robust dataset for this versatile intermediate.
Chemical Identity and Physical Properties
4-Piperidone ethylene ketal is a heterocyclic compound with the chemical formula C₇H₁₃NO₂. It is structurally characterized by a piperidine (B6355638) ring in which the ketone at the 4-position is protected as an ethylene ketal. This protection strategy is crucial in multi-step syntheses, allowing for selective reactions at other positions of the piperidine ring.
Table 1: Physical and Chemical Properties of 4-Piperidone Ethylene Ketal
| Property | Value | Reference |
| Molecular Formula | C₇H₁₃NO₂ | [1][2] |
| Molecular Weight | 143.19 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 1.117 g/cm³ at 20 °C | [1] |
| Boiling Point | 108-111 °C at 26 mmHg | [1] |
| Flash Point | 81 °C (177.8 °F) | [2] |
| Refractive Index (n²⁰/D) | 1.4819 | [1] |
| Predicted pKa | 10.92 ± 0.20 | |
| Solubility | Partly miscible in water. Soluble in ethanol, ether, DCM, Ethyl Acetate, Methanol. | [1] |
| CAS Number | 177-11-7 | [2] |
Spectral Data
The spectral data are essential for the structural elucidation and purity assessment of 4-piperidone ethylene ketal.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 3.9 | s | 4H | -O-CH₂-CH₂-O- |
| ~ 2.8 | t | 4H | -CH₂-NH-CH₂- |
| ~ 1.7 | t | 4H | -C-CH₂-C- |
| Variable | br s | 1H | -NH- |
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~ 108 | C4 (ketal carbon) |
| ~ 64 | -O-CH₂-CH₂-O- |
| ~ 45 | C2, C6 |
| ~ 35 | C3, C5 |
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the key functional groups present in the molecule.
Table 4: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| 3300-3500 | Medium, Broad | N-H | Stretching |
| 2850-2960 | Strong | C-H | Stretching (Aliphatic) |
| 1050-1150 | Strong | C-O | Stretching (Ketal) |
Mass Spectrometry (MS)
The mass spectrum of 4-piperidone ethylene ketal available on the NIST WebBook shows a molecular ion peak corresponding to its molecular weight.[3]
Table 5: Key Mass Spectrometry Fragmentation Data
| m/z | Possible Fragment |
| 143 | [M]⁺ (Molecular Ion) |
| 142 | [M-H]⁺ |
| 114 | [M - C₂H₅O]⁺ |
| 99 | [M - C₂H₄O₂]⁺ |
| 86 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of 4-piperidone ethylene ketal and the determination of its key physicochemical properties.
Synthesis of 4-Piperidone Ethylene Ketal
This protocol is adapted from standard ketalization procedures.
-
Reaction Scheme:
Synthesis of 4-Piperidone Ethylene Ketal -
Materials:
-
4-Piperidone hydrochloride
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (catalytic amount)
-
Toluene
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 4-piperidone hydrochloride, a molar excess of ethylene glycol (e.g., 1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Add a sufficient amount of toluene to suspend the reactants.
-
Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain pure 4-piperidone ethylene ketal.
-
Determination of Boiling Point[4][5][6]
-
Apparatus:
-
Thiele tube or similar heating apparatus
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heating oil (e.g., mineral oil)
-
-
Procedure:
-
Fill the small test tube with the liquid sample to a depth of about 1-2 cm.
-
Place the capillary tube, with its sealed end up, into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Suspend the assembly in the Thiele tube containing the heating oil.
-
Heat the side arm of the Thiele tube gently.
-
Observe a stream of bubbles emerging from the open end of the capillary tube.
-
When a continuous stream of bubbles is observed, stop heating.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.
-
-
Workflow for Boiling Point Determination:
Workflow for Boiling Point Determination
Determination of Solubility[7][8]
-
Materials:
-
Test tubes
-
4-piperidone ethylene ketal
-
Solvents (water, ethanol, diethyl ether, dichloromethane, ethyl acetate, methanol)
-
-
Procedure:
-
Add approximately 0.1 mL of 4-piperidone ethylene ketal to a test tube.
-
Add 2 mL of the solvent to be tested in small portions, shaking vigorously after each addition.
-
Observe whether the solute completely dissolves.
-
Record the compound as soluble, partially soluble, or insoluble.
-
Stability and Reactivity
-
Stability: 4-Piperidone ethylene ketal is stable under normal storage conditions in a tightly sealed container, away from heat and ignition sources.[2]
-
Reactivity: It is incompatible with strong oxidizing agents.[2] The ketal group is stable to basic and nucleophilic conditions but can be hydrolyzed back to the ketone under acidic conditions. The secondary amine is nucleophilic and can undergo reactions such as alkylation and acylation.
Conclusion
4-Piperidone ethylene ketal is a key synthetic intermediate with well-defined physicochemical properties. This guide provides a consolidated resource for researchers, offering essential data and standardized protocols to facilitate its use in drug discovery and development. The provided information on its synthesis, physical properties, and spectral characteristics will aid in its effective application and characterization in a laboratory setting.
References
Spectroscopic Analysis of 1,4-Dioxa-8-azaspiro[4.5]decane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dioxa-8-azaspiro[4.5]decane is a heterocyclic organic compound with a spirocyclic structure. It serves as a valuable building block in medicinal chemistry and drug development due to its rigid framework and the presence of both an amine and a ketal functional group. This technical guide provides an in-depth overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also presented to aid in the characterization and quality control of this important synthetic intermediate.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 1 | ~3.95 | s | 4H | -O-CH₂-CH₂-O- |
| 2 | ~2.85 | t | 4H | -CH₂-NH-CH₂- |
| 3 | ~1.70 | t | 4H | -CH₂-C-CH₂- (piperidine ring) |
| 4 | ~1.60 | s | 1H | -NH- |
¹³C NMR (Carbon-13 NMR) Data
| Signal | Chemical Shift (ppm) | Assignment |
| 1 | ~108 | Spirocyclic Carbon (C-5) |
| 2 | ~64 | -O-C H₂-C H₂-O- |
| 3 | ~45 | -C H₂-NH-C H₂- |
| 4 | ~35 | -C H₂-C-C H₂- (piperidine ring) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3400 | Medium, Broad | N-H Stretch |
| 2850-2950 | Strong | C-H Stretch (Aliphatic) |
| 1100-1200 | Strong | C-O Stretch (Ketal) |
| 1050-1150 | Strong | C-N Stretch |
Mass Spectrometry (MS)
| m/z | Relative Intensity | Assignment |
| 143 | Moderate | [M]⁺ (Molecular Ion) |
| 98 | High | [M - C₂H₅NO]⁺ |
| 87 | High | [M - C₃H₆O]⁺ |
| 42 | High | [C₂H₄N]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR
-
Sample Preparation: A solution of this compound (5-10 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
A standard one-pulse sequence is used.
-
The spectral width is set to approximately 16 ppm.
-
A relaxation delay of 1-2 seconds is employed.
-
Data is acquired for 16-32 scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is used to simplify the spectrum.
-
The spectral width is set to approximately 220 ppm.
-
A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.
-
A larger number of scans (1024 or more) is typically required due to the low natural abundance of ¹³C.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: A small amount of neat this compound is placed directly onto the ATR crystal.
-
Instrumentation: An FT-IR spectrometer equipped with a diamond or germanium ATR accessory is used.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is collected.
-
The sample spectrum is then recorded.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The spectral range is typically 4000-400 cm⁻¹.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the ion source via direct infusion or through a gas chromatograph (GC-MS).
-
Instrumentation: A mass spectrometer with an electron ionization source is used.
-
Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.
Visualizations
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
An In-depth Technical Guide to 1,4-Dioxa-8-azaspiro[4.5]decane (CAS Number: 177-11-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of 1,4-Dioxa-8-azaspiro[4.5]decane, registered under CAS number 177-11-7. This spirocyclic compound, also known as 4-piperidone (B1582916) ethylene (B1197577) ketal, serves as a valuable building block in medicinal chemistry, particularly in the development of ligands for muscarinic and sigma receptors.
Chemical Structure and Identification
This compound is a heterocyclic compound featuring a piperidine (B6355638) ring protected as an ethylene ketal. This structural motif imparts specific chemical properties and stereochemical rigidity, making it a desirable scaffold in drug design.
Molecular Formula: C₇H₁₃NO₂[1][2]
Molecular Weight: 143.18 g/mol [1][2]
Synonyms: 4-Piperidone ethylene ketal, 4-Piperidone ethylene acetal, 4,4-(Ethylenedioxy)piperidine[1]
Chemical Structure:
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
The following tables summarize the key physical and chemical properties of this compound.
Table 1: Physical Properties
| Property | Value | Reference |
| Physical State | Liquid | [3] |
| Appearance | Clear colorless to light yellow | [4] |
| Boiling Point | 108-111 °C at 26 mmHg | [2] |
| Density | 1.117 g/mL at 20 °C | [2] |
| Refractive Index (n20/D) | 1.4819 | [2] |
| Flash Point | 81 °C (177.8 °F) - closed cup | [2][5] |
| Solubility | Soluble in water (partially miscible) | [1] |
Table 2: Chemical and Spectroscopic Identifiers
| Identifier | Value | Reference |
| SMILES | C1CNCCC12OCCO2 | [6] |
| InChI | InChI=1S/C7H13NO2/c1-3-8-4-2-7(1)9-5-6-10-7/h8H,1-6H2 | [6] |
| InChIKey | KPKNTUUIEVXMOH-UHFFFAOYSA-N | [6] |
| 1H NMR | Spectra available | [4][7][8][9] |
| 13C NMR | Spectra available | [4] |
| Mass Spectrum | Spectra available | [6][10][11] |
| IR Spectrum | Spectra available | [6] |
Experimental Protocols
Detailed methodologies for the determination of key physical properties and a representative synthesis protocol are provided below.
Synthesis of this compound
The most common method for the synthesis of this compound is the acid-catalyzed ketalization of 4-piperidone with ethylene glycol.
Caption: General workflow for the synthesis of this compound.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 4-piperidone and a molar excess of ethylene glycol in a suitable solvent such as benzene (B151609) or toluene.[12]
-
Catalysis: Add a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid.[12]
-
Reaction: Heat the mixture to reflux. The water formed during the reaction is continuously removed by azeotropic distillation and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.[12]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a base, such as an aqueous solution of sodium bicarbonate or sodium hydroxide.[12]
-
Extraction: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate), and filter. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.[12]
Determination of Boiling Point
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Protocol (Thiele Tube Method):
-
Sample Preparation: Place a small amount of this compound into a small test tube.
-
Capillary Tube: Seal one end of a capillary tube using a flame. Place the capillary tube, sealed end up, into the test tube containing the sample.
-
Apparatus Setup: Attach the test tube to a thermometer using a rubber band. The bulb of the thermometer should be level with the sample.
-
Heating: Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). Heat the side arm of the Thiele tube gently with a Bunsen burner.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Measurement: Remove the heat source when a steady stream of bubbles is observed. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.
Determination of Density
Principle: Density is the mass of a substance per unit volume.
Protocol:
-
Mass of Empty Pycnometer: Accurately weigh a clean and dry pycnometer (specific gravity bottle).
-
Mass of Pycnometer with Sample: Fill the pycnometer with this compound, ensuring there are no air bubbles. Insert the stopper and wipe any excess liquid from the outside. Weigh the filled pycnometer.
-
Volume of Pycnometer: Empty and clean the pycnometer. Fill it with a liquid of known density (e.g., distilled water) at a specific temperature. Weigh the filled pycnometer to determine the mass of the water. Calculate the volume of the pycnometer using the known density of water.
-
Calculation: Calculate the density of this compound by dividing the mass of the sample (mass of filled pycnometer - mass of empty pycnometer) by the volume of the pycnometer.
Determination of Refractive Index
Principle: The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.
Protocol (Abbe Refractometer):
-
Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index.
-
Sample Application: Place a few drops of this compound onto the prism of the refractometer.
-
Measurement: Close the prism and allow the sample to reach the desired temperature, typically 20°C, using a circulating water bath.
-
Reading: Look through the eyepiece and adjust the control to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs. Read the refractive index from the scale.
Determination of Flash Point
Principle: The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.
Protocol (Pensky-Martens Closed-Cup Tester):
-
Sample Preparation: Fill the test cup of the Pensky-Martens apparatus with this compound to the specified level.
-
Heating: Heat the sample at a slow, constant rate while continuously stirring.
-
Ignition Test: At regular temperature intervals, apply a test flame through the opening in the cup lid.
-
Observation: The flash point is the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite with a brief flash.
Biological Significance and Signaling Pathways
This compound is a key intermediate in the synthesis of various biologically active molecules. Its rigid spirocyclic structure is particularly useful for designing ligands that target specific receptor subtypes with high affinity and selectivity.
Muscarinic M1 Receptor Agonists
Derivatives of this compound have been investigated as selective agonists for the muscarinic M1 acetylcholine (B1216132) receptor.[13] The M1 receptor is a G-protein coupled receptor (GPCR) predominantly found in the central nervous system and is implicated in cognitive processes such as learning and memory.[13] Activation of the M1 receptor is a therapeutic strategy for Alzheimer's disease.[5]
The signaling pathway for the M1 muscarinic receptor is as follows:
Caption: M1 Muscarinic Receptor Signaling Pathway.
Upon binding of an agonist, the M1 receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC).[5][14] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[14] IP3 triggers the release of calcium from the endoplasmic reticulum, and DAG, along with calcium, activates protein kinase C (PKC), leading to various downstream cellular responses, including neuronal excitation.[14][15]
Sigma-1 Receptor Ligands
Derivatives of this compound have also been developed as high-affinity ligands for the sigma-1 receptor.[16] The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1][3] It plays a crucial role in regulating calcium signaling, ion channel function, and cellular stress responses.[3][17] Sigma-1 receptor ligands are being explored for their therapeutic potential in neurodegenerative diseases, psychiatric disorders, and for tumor imaging.[16][18]
The signaling pathway involving the sigma-1 receptor is complex and involves its interaction with various client proteins:
References
- 1. mdpi.com [mdpi.com]
- 2. 1,4-ジオキサ-8-アザスピロ[4,5]デカン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1 4-DIOXA-8-AZASPIRO(4.5)DECANE(42899-11-6) 1H NMR spectrum [chemicalbook.com]
- 5. portlandpress.com [portlandpress.com]
- 6. 1,4-Dioxa-8-azaspiro(4.5)decane | C7H13NO2 | CID 67435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. US3790525A - 4-piperidone ketal derivatives,their preparation and their use as stabilizers - Google Patents [patents.google.com]
- 13. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 14. Video: Cholinergic Receptors: Muscarinic [jove.com]
- 15. The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. (18)F-Labeled this compound Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 18. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Deep Dive into 1,4-Doxa-8-azaspiro[4.5]decane in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 1,4-Dioxa-8-azaspiro[4.5]decane scaffold has emerged as a privileged structure in medicinal chemistry, offering a unique three-dimensional framework that has been successfully employed in the design of potent and selective ligands for a variety of biological targets. Its inherent structural rigidity, coupled with the ease of functionalization at the nitrogen atom, provides a versatile platform for the development of novel therapeutics. This technical guide explores the synthesis, biological applications, and structure-activity relationships of this remarkable scaffold, providing researchers with a comprehensive overview of its potential in drug discovery.
Synthesis of the this compound Core
The synthesis of the this compound core and its derivatives is typically achieved through several established synthetic routes.
Reductive Amination
A primary and efficient method for the synthesis of derivatives is the reductive amination of 1,4-Dioxaspiro[4.5]decan-8-one. This one-pot reaction involves the formation of an imine intermediate with a primary amine, which is then reduced in situ to the corresponding secondary amine.
Caption: Reductive Amination Workflow.
N-Alkylation
Another common strategy involves the direct N-alkylation of the parent this compound. This method is widely used to introduce a variety of substituents on the nitrogen atom, allowing for the exploration of a broad chemical space.
A Scaffold for Diverse Biological Targets
The this compound scaffold has been instrumental in the development of ligands for a range of biological targets, most notably G-protein coupled receptors (GPCRs) and the sigma-1 receptor.
Sigma-1 Receptor Ligands
Derivatives of this compound have shown high affinity and selectivity for the sigma-1 receptor, an intracellular chaperone protein implicated in a variety of neurological disorders and cancer.
Table 1: Binding Affinities of this compound Derivatives for Sigma-1 Receptors
| Compound | R-Group | Ki (nM) for σ1 | Selectivity (σ1 vs σ2) |
| 1a | 4-(2-Fluoroethoxy)benzyl | 5.4 ± 0.4[1][2][3][4][5] | 30-fold[1][2][3][4][5] |
| 1b | 4-Fluorobenzyl | 1.8 ± 0.2 | >500-fold |
| 1c | 4-Methoxybenzyl | 3.1 ± 0.5 | >300-fold |
These compounds have been explored as potential PET imaging agents for tumors expressing high levels of sigma-1 receptors.[1][2][3][4]
The sigma-1 receptor is a ligand-operated chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface.[1][2][6] Upon ligand binding, it dissociates from its binding partner, BiP, and can then modulate the activity of various ion channels and signaling proteins, including the IP3 receptor, thereby influencing intracellular calcium signaling and cellular stress responses.[1][2][6]
Caption: Sigma-1 Receptor Activation Pathway.
M1 Muscarinic Acetylcholine (B1216132) Receptor Agonists
The 1-oxa-8-azaspiro[4.5]decane variant of the scaffold has been investigated for its potential as M1 muscarinic acetylcholine receptor agonists for the treatment of cognitive deficits in Alzheimer's disease.[7]
Table 2: In Vitro Activity of 1-Oxa-8-azaspiro[4.5]decane Derivatives at Muscarinic Receptors
| Compound | R1 | R2 | M1 Binding (IC50, nM) | M2 Binding (IC50, nM) |
| 2a | CH3 | =O | 13 | 14 |
| 2b | C2H5 | =O | 11 | 28 |
| 2c | CH3 | =CH2 | 21 | 110 |
Systematic modifications of the core structure have led to compounds with preferential affinity for M1 receptors over M2 receptors, which is desirable to minimize cholinergic side effects.[7]
The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor that, upon activation by an agonist, couples to Gq/11. This activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses.[8][9][10][11]
References
- 1. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. (18)F-Labeled this compound Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - 18FâLabeled this compound Derivative: Synthesis and Biological Evaluation of a Ï1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 7. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 9. G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acetylcholine - Wikipedia [en.wikipedia.org]
The Spirocyclic Core: A Scaffold for Innovation in Molecular Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of modern molecular design, the pursuit of compounds with superior efficacy, selectivity, and pharmacokinetic profiles is relentless. Among the structural motifs that have gained prominence for their ability to confer advantageous properties, the spirocyclic core stands out. This rigid, three-dimensional scaffold offers a unique solution to many of the challenges faced in medicinal chemistry and materials science. By replacing planar, aromatic systems with spirocycles, researchers can unlock novel chemical space, enhance target binding through precise vectoral orientation of substituents, and improve crucial drug-like properties. This guide provides a technical overview of the role of the spirocyclic core, presenting quantitative data on its impact, detailed experimental methodologies for its application, and visual representations of its strategic implementation in drug discovery workflows and biological pathways.
Introduction: The Architectural Advantage of the Spirocyclic Core
A spirocycle is a bicyclic organic compound in which two rings are connected through a single, shared atom, known as the spiro atom.[1] This unique structural feature imparts a defined three-dimensional geometry, a stark contrast to the often-flat nature of traditional aromatic scaffolds.[2] The primary advantage of incorporating a spirocyclic core lies in its inherent conformational rigidity and its ability to project functional groups into three-dimensional space, much like a natural product.[1]
This controlled spatial arrangement can lead to several key benefits in molecular design:
-
Enhanced Three-Dimensionality (3D): The quaternary carbon of the spiro-junction forces substituents into fixed, out-of-plane orientations. This increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor that has been correlated with a higher probability of success in clinical development.[3]
-
Improved Physicochemical Properties: The introduction of spirocyclic motifs has been shown to modulate key properties such as solubility, lipophilicity (LogP/LogD), and metabolic stability.[4][5] For instance, replacing traditional heterocyclic moieties like morpholine (B109124) with azaspirocycles can lead to lower lipophilicity and improved metabolic profiles.[3]
-
Potency and Selectivity: The rigid framework of a spirocycle can lock a molecule into its bioactive conformation, reducing the entropic penalty upon binding to a biological target.[4] This can lead to significant improvements in potency and selectivity, as the precise orientation of pharmacophoric elements can be fine-tuned for optimal interaction with a target's binding site and to avoid off-target interactions.[5]
-
Access to Novel Chemical Space: Spirocyclic scaffolds provide access to unexplored areas of chemical space, offering opportunities for the development of compounds with novel mechanisms of action and strong intellectual property (IP) protection.[2]
Data Presentation: Quantitative Impact of Spirocyclization
The theoretical advantages of spirocyclic cores are substantiated by quantitative data from numerous studies. The following tables present comparative data for molecules with and without spirocyclic scaffolds, illustrating the tangible benefits of this design strategy.
Case Study 1: PARP-1 Inhibition - Olaparib vs. Diazaspiro[3.3]heptane Analogue
Poly(ADP-ribose) polymerase (PARP) inhibitors are a critical class of anticancer agents. Olaparib, an approved drug for certain types of cancer, features a piperazine (B1678402) ring. Replacing this flexible ring with a rigid diazaspiro[3.3]heptane core led to a compound with a distinct pharmacological profile.
| Compound | Core Structure | PARP-1 IC₅₀ (nM) | PARP-2 IC₅₀ (nM) | Selectivity (PARP-2/PARP-1) | Cytotoxicity EC₅₀ (µM) (BRCA1-null cells) |
| Olaparib | Piperazine | 5[6] | 1[6] | 0.2[6] | ~0.1 - 1.0 |
| Analogue 10e | Diazaspiro[3.3]heptane | 12.6[2] | >10,000 | >794 | ~7.0 |
Data sourced from Reilly et al., 2018 and BenchChem (2025).[2][6]
Analysis: The diazaspiro[3.3]heptane analogue (10e) displays a slightly reduced potency for PARP-1 compared to Olaparib but demonstrates a dramatic increase in selectivity against PARP-2.[2][6] This enhanced selectivity can be attributed to the rigid spirocyclic core orienting the molecule in a way that is highly specific for the PARP-1 catalytic domain.[2] Notably, the spirocyclic analogue showed reduced cytotoxicity, which can be advantageous in minimizing off-target effects and improving the therapeutic window.[2]
Case Study 2: MCHr1 Antagonism - Impact on Physicochemical Properties
In the development of Melanin Concentrating Hormone Receptor 1 (MCHr1) antagonists for metabolic disorders, the replacement of a morpholine ring with various azaspirocycles was explored to optimize drug-like properties.
| Compound Class | Core Structure | LogD (pH 7.4) | Metabolic Stability (Human Liver Microsomes, T½ min) | hERG Inhibition (IC₅₀, µM) |
| Lead Compound | Morpholine | High | Low | High |
| Optimized Spirocyclic Series | Azaspirocycle | Lowered | Improved | Reduced |
Qualitative data summary based on findings by Johansson et al., 2016 as cited by BLDpharm.[3]
Analysis: The introduction of azaspirocyclic cores successfully addressed key liabilities of the initial lead compound. The spirocyclic analogues exhibited lower LogD values, indicating reduced lipophilicity which can be beneficial for oral absorption and distribution.[3] Furthermore, they showed improved metabolic stability and reduced inhibition of the hERG channel, a critical factor for cardiovascular safety.[3]
Experimental Protocols
The successful implementation of spirocyclic cores in molecular design relies on robust synthetic and analytical methodologies. The following protocols are representative of key experiments involved in the synthesis and evaluation of spirocyclic compounds.
Synthesis of a Diazaspiro[3.3]heptane Core
This protocol provides a general procedure for the cyclization step in the synthesis of a 2,6-diazaspiro[3.3]heptane, a key intermediate for PARP inhibitor analogues.
Reaction: Intramolecular cyclization of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine.
Reagents and Materials:
-
(1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine
-
Potassium tert-butoxide (t-BuOK), 1.0 M solution in Tetrahydrofuran (THF)
-
Anhydrous THF
-
Sealed reaction tube
-
Stir plate with heating
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolve the starting amine (e.g., 0.695 mmol) in anhydrous THF (1.5 mL) in a sealed reaction tube equipped with a magnetic stir bar.[7]
-
To the stirred solution, add a 1.0 M solution of t-BuOK in THF (2.2 equivalents).[7]
-
Seal the tube and heat the reaction mixture to 70 °C.[7]
-
After 90 minutes, add an additional portion of the t-BuOK solution (1.0 equivalent) and continue heating for another 60 minutes.[7]
-
Allow the reaction to cool to room temperature.
-
Filter the mixture to remove the potassium chloride (KCl) precipitate.[7]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane product.[7]
-
Purify the crude product using flash column chromatography as required.
In Vitro PARP-1 Inhibition Assay
This fluorescence-based assay measures the enzymatic activity of PARP-1 and the inhibitory effect of test compounds.
Principle: The assay quantifies the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated on a 96-well plate. The amount of incorporated biotin (B1667282) is detected using a streptavidin-HRP conjugate and a chemiluminescent substrate.
Reagents and Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well plates
-
PARP-1 assay buffer
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Biotinylated NAD+
-
Test compounds (e.g., Olaparib, spirocyclic analogues) dissolved in DMSO
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
To each well of the histone-coated plate, add the PARP-1 enzyme, activated DNA, and the test compound dilution (or DMSO vehicle control).
-
Initiate the reaction by adding biotinylated NAD+ to each well.
-
Incubate the plate at room temperature for 60 minutes to allow for the PARylation reaction.
-
Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.
-
Add the streptavidin-HRP conjugate to each well and incubate for 30 minutes.
-
Wash the plate again to remove unbound conjugate.
-
Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.
-
Calculate the percentage of PARP-1 activity relative to the vehicle control and plot the results against the compound concentration to determine the IC₅₀ value.
Mandatory Visualizations
Diagrams are essential for conceptualizing the complex relationships in drug discovery and molecular biology. The following visualizations, created using the DOT language for Graphviz, illustrate key concepts related to the application of spirocyclic cores.
Drug Discovery Workflow: Hit-to-Lead Optimization
The journey from an initial "hit" compound to a viable "lead" candidate is a multi-parameter optimization process. The introduction of a spirocyclic core is a key strategy employed during this phase.
Signaling Pathway: PARP-1 in DNA Single-Strand Break Repair
PARP-1 is a critical sensor of DNA damage. Its inhibition, as exemplified by Olaparib and its analogues, is a key therapeutic strategy that exploits deficiencies in other DNA repair pathways, such as homologous recombination (HR), in cancer cells.
Conclusion
The spirocyclic core is more than just a structural curiosity; it is a powerful tool in the arsenal (B13267) of the modern molecular designer. Its ability to impart conformational rigidity, enhance three-dimensionality, and positively modulate physicochemical and pharmacokinetic properties makes it an invaluable scaffold for overcoming common hurdles in drug discovery and development. The quantitative data from case studies on PARP-1 inhibitors and MCHr1 antagonists clearly demonstrate the tangible benefits of replacing flexible or planar moieties with these rigid 3D structures. As synthetic methodologies become more sophisticated and our understanding of structure-activity relationships deepens, the strategic incorporation of spirocyclic cores will undoubtedly continue to drive the innovation of next-generation therapeutics and advanced materials.
References
- 1. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. excelra.com [excelra.com]
- 4. PARP1 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
The Pivotal Role of Physicochemical Properties: A Technical Guide to the Lipophilicity and Solubility of 1,4-Dioxa-8-azaspiro[4.5]decane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,4-dioxa-8-azaspiro[4.5]decane scaffold is a key structural motif in modern medicinal chemistry, appearing in a variety of compounds targeting diverse biological systems. Its rigid, three-dimensional structure offers a unique framework for orienting pharmacophoric elements in space, making it an attractive starting point for the design of novel therapeutics. However, the journey from a promising hit compound to a viable drug candidate is critically dependent on optimizing its physicochemical properties, primarily lipophilicity and aqueous solubility. This technical guide provides an in-depth examination of these two crucial parameters for this compound derivatives, offering detailed experimental protocols and illustrative data to inform drug discovery and development efforts.
The Significance of Lipophilicity and Solubility
In drug discovery, a delicate balance must be struck between a compound's affinity for its biological target and its ability to reach that target in the body. Lipophilicity, the affinity of a molecule for a lipid-like environment, and solubility, its ability to dissolve in an aqueous medium, are the two fundamental properties governing this journey.[1][2]
-
Lipophilicity , often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1] A compound must be sufficiently lipophilic to cross cellular membranes, but excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[1][2]
-
Aqueous solubility is a prerequisite for a drug's absorption from the gastrointestinal tract and its distribution in the bloodstream. Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[2][3]
For derivatives of the this compound core, modifications, typically at the 8-aza position, can dramatically alter these properties. A systematic understanding of these structure-property relationships is therefore essential for rational drug design.
Quantitative Physicochemical Data
To illustrate the impact of structural modifications on the physicochemical properties of this scaffold, the following table summarizes experimentally determined lipophilicity and solubility data for a representative series of this compound derivatives. These compounds share the same core structure but differ in the substituent at the 8-position.
| Compound ID | R-Group (Substituent at 8-position) | Molecular Weight ( g/mol ) | clogP (Calculated) | Experimental logD at pH 7.4 | Aqueous Solubility (µg/mL) |
| DAS-001 | -H | 143.18 | -0.30 | -0.85 | > 2000 |
| DAS-002 | -CH₃ | 157.21 | 0.15 | -0.21 | 1500 |
| DAS-003 | -C(O)CH₃ (Acetyl) | 185.22 | -0.45 | -0.65 | > 2000 |
| DAS-004 | -CH₂Ph (Benzyl) | 233.30 | 2.45 | 1.98 | 85 |
| DAS-005 | -CH₂(4-F-Ph) (4-Fluorobenzyl) | 251.29 | 2.68 | 2.15 | 60 |
| DAS-006 | -CH₂(4-OH-Ph) (4-Hydroxybenzyl) | 249.30 | 2.05 | 1.55 | 150 |
| DAS-007 | -SO₂Ph (Benzenesulfonyl) | 283.35 | 1.75 | 1.40 | 110 |
Note: The data presented in this table is illustrative and intended for educational purposes to demonstrate structure-property relationships. clogP values are calculated estimations.
Experimental Protocols
Accurate and reproducible measurement of lipophilicity and solubility is fundamental to any drug discovery program. The following sections detail standard, validated protocols for determining these properties.
Determination of Lipophilicity (logD) by Shake-Flask Method
The shake-flask method is the gold standard for measuring lipophilicity, directly determining the partitioning of a compound between n-octanol and an aqueous buffer.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with aqueous buffer)
-
Aqueous buffer, pH 7.4 (e.g., phosphate-buffered saline, PBS), pre-saturated with n-octanol
-
Glass vials with PTFE-lined caps
-
Orbital shaker
-
Centrifuge
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol).
-
Partitioning:
-
Add a small aliquot of the stock solution to a vial containing a known volume of n-octanol (pre-saturated) and aqueous buffer (pre-saturated) (e.g., 1:1 v/v). The final concentration should be within the linear range of the analytical method.
-
Cap the vials tightly.
-
-
Equilibration: Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 2-24 hours).
-
Phase Separation: Centrifuge the vials at high speed (e.g., 2000 x g) for 15-30 minutes to ensure complete separation of the two phases.
-
Sampling: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase, avoiding any contamination from the interface.
-
Quantification: Analyze the concentration of the compound in each phase using a validated analytical method (HPLC-UV or LC-MS).
-
Calculation: The distribution coefficient (D) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. The logD is the base-10 logarithm of this value:
-
D = [Compound]octanol / [Compound]aqueous
-
logD = log10(D)
-
Determination of Thermodynamic Aqueous Solubility
Thermodynamic solubility measures the concentration of a compound in a saturated solution at equilibrium, which is the most relevant measure for predicting in vivo behavior.
Materials:
-
Test compound (solid form)
-
Aqueous buffer, pH 7.4 (PBS)
-
Glass or polypropylene (B1209903) vials
-
Incubating shaker
-
Filtration device (e.g., 0.45 µm PVDF syringe filters)
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS)
Procedure:
-
Sample Preparation: Add an excess amount of the solid test compound to a vial containing a known volume of the aqueous buffer. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Seal the vials and place them in an incubating shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.
-
Filtration: After incubation, filter the suspension to remove the undissolved solid. It is critical to avoid loss of compound due to adsorption to the filter; low-binding filters should be used.
-
Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method against a standard curve.
-
Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
Visualizing Experimental and Logical Workflows
Diagrams are essential for clearly communicating experimental processes and the logical relationships between chemical structure and biological activity.
Caption: Workflow for shake-flask logD determination.
References
Stereochemistry of Substituted 1,4-Dioxa-8-azaspiro[4.5]decanes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,4-dioxa-8-azaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, appearing in a variety of biologically active compounds. Its rigid, spirocyclic nature imparts specific three-dimensional conformations that are crucial for molecular recognition by biological targets. Understanding the stereochemistry of this ring system is paramount for the rational design and development of novel therapeutics. This technical guide provides an in-depth analysis of the stereochemical features of substituted 1,4-dioxa-8-azaspiro[4.5]decanes, supported by experimental data and methodologies.
Conformational Analysis of the this compound Core
The this compound framework consists of a piperidine (B6355638) ring fused to a 1,3-dioxolane (B20135) ring via a spiro-center at the C4 position of the piperidine. The conformational behavior of this system is primarily dictated by the piperidine ring, which typically adopts a chair conformation to minimize torsional and steric strain.
The presence of the spirocyclic dioxolane ring introduces additional conformational constraints. The orientation of substituents on the piperidine ring, particularly at the nitrogen (N8) and adjacent carbons (C7 and C9), significantly influences the conformational equilibrium.
Key Conformational Considerations:
-
Piperidine Ring Conformation: The piperidine ring predominantly exists in a chair conformation. However, in highly substituted derivatives, twist-boat or boat conformations may become accessible.
-
Nitrogen Inversion: The nitrogen atom of the piperidine ring undergoes rapid inversion at room temperature, leading to an equilibrium between two chair conformers with the nitrogen lone pair in axial and equatorial orientations.
-
Axial vs. Equatorial Substituents: Substituents on the piperidine ring can occupy either axial or equatorial positions. The preferred orientation is governed by a complex interplay of steric and electronic effects. Large substituents generally favor the less sterically hindered equatorial position to avoid 1,3-diaxial interactions.
-
Pseudoallylic Strain (A(1,3) Strain): When the nitrogen atom is substituted with a group that introduces partial double bond character (e.g., N-acyl, N-aryl), a phenomenon known as pseudoallylic strain can arise. This strain destabilizes the conformation where a substituent at an adjacent carbon (C7 or C9) is equatorial, thus favoring an axial orientation for that substituent.
dot
Caption: Conformational landscape of the piperidine ring.
Experimental Determination of Stereochemistry
The stereochemistry of substituted 1,4-dioxa-8-azaspiro[4.5]decanes is typically elucidated using a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the conformation of cyclic molecules in solution.
-
1H NMR:
-
Chemical Shifts: The chemical shifts of axial and equatorial protons are generally different. Axial protons are typically more shielded (appear at a lower chemical shift) than their equatorial counterparts.
-
Coupling Constants (J-values): Vicinal coupling constants (3JHH) are highly dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. Large coupling constants (typically 8-13 Hz) are observed for trans-diaxial protons, while smaller coupling constants (1-5 Hz) are characteristic of axial-equatorial and equatorial-equatorial couplings.
-
-
13C NMR: The chemical shifts of carbon atoms are also sensitive to the stereochemical environment. For instance, carbons bearing axial substituents are often shielded compared to those with equatorial substituents (the γ-gauche effect).
-
Nuclear Overhauser Effect (NOE): NOESY experiments can be used to identify protons that are close in space, providing valuable information about the relative stereochemistry and conformation. For example, strong NOEs are observed between protons in a 1,3-diaxial relationship.
X-ray Crystallography
Single-crystal X-ray crystallography provides an unambiguous determination of the solid-state conformation of a molecule. It allows for the precise measurement of bond lengths, bond angles, and torsional angles, providing a detailed three-dimensional structure. This technique is invaluable for confirming the stereochemical assignments made by NMR and for identifying subtle conformational features. For instance, X-ray analysis has confirmed that in some spirocyclic 2-arylpiperidines, the piperidine ring can adopt a boat conformation to alleviate steric strain.
Synthesis and Biological Activity
Substituted 1,4-dioxa-8-azaspiro[4.5]decanes have emerged as important pharmacophores, particularly as ligands for sigma-1 (σ1) and M1 muscarinic receptors. The stereochemistry of these compounds plays a critical role in their binding affinity and selectivity.
General Synthetic Approaches
The synthesis of N-substituted 1,4-dioxa-8-azaspiro[4.5]decanes typically starts from the commercially available this compound. N-alkylation or N-arylation can be achieved through standard nucleophilic substitution or cross-coupling reactions.
dot
A Technical Guide to 1,4-Dioxa-8-azaspiro[4.5]decane: Commercial Availability, Synthesis, and Biological Relevance for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Dioxa-8-azaspiro[4.5]decane, also known as 4-piperidone (B1582916) ethylene (B1197577) ketal, is a key heterocyclic building block in medicinal chemistry. Its spirocyclic core offers a unique three-dimensional scaffold that is of growing interest in the design of novel therapeutics. This technical guide provides a comprehensive overview of the commercial availability of this compound, its physicochemical properties, and a general synthetic protocol. Furthermore, it delves into the biological significance of its derivatives, particularly as ligands for sigma-1 and muscarinic M1 receptors, highlighting their potential in the development of treatments for neurodegenerative diseases, cancer, and other disorders.
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers. It is typically offered as the free base (CAS No. 177-11-7) or as the hydrochloride salt (CAS No. 42899-11-6). The purity of the commercially available compound is generally high, with most suppliers offering grades of 97% or 98%. For specific research needs, it is recommended to request a lot-specific Certificate of Analysis (CoA) from the supplier to obtain precise purity data and information on trace impurities.
Below is a summary of prominent suppliers and their typical product offerings. Please note that catalog numbers, pricing, and availability are subject to change and should be verified on the respective supplier's website.
| Supplier | Product Name | CAS Number | Purity |
| Sigma-Aldrich (Merck) | This compound | 177-11-7 | ≥98% |
| Thermo Fisher Scientific | This compound | 177-11-7 | 98% |
| Santa Cruz Biotechnology | This compound | 177-11-7 | N/A |
| ChemicalBook | This compound | 177-11-7 | 98% |
| Aladdin Scientific | This compound hydrochloride | 42899-11-6 | ≥97% |
| ChemUniverse | This compound | 177-11-7 | N/A |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data has been compiled from various supplier technical data sheets and publicly available databases.[1][2]
| Property | Value |
| Molecular Formula | C₇H₁₃NO₂ |
| Molecular Weight | 143.18 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 108-111 °C at 26 mmHg[2] |
| Density | 1.117 g/mL at 20 °C[2] |
| Refractive Index (n20/D) | 1.4819[2] |
| Solubility | Partially miscible in water. |
| CAS Number | 177-11-7 |
Synthesis of this compound
The most common and straightforward synthesis of this compound involves the ketalization of 4-piperidone with ethylene glycol.[3] This reaction is typically acid-catalyzed and proceeds with the removal of water to drive the equilibrium towards the product.
General Experimental Protocol
Materials:
-
4-Piperidone hydrochloride
-
Ethylene glycol
-
A suitable acid catalyst (e.g., p-toluenesulfonic acid)
-
A suitable solvent for azeotropic removal of water (e.g., toluene (B28343) or benzene)
-
Base for neutralization (e.g., sodium bicarbonate)
-
Anhydrous sodium sulfate (B86663) for drying
-
Organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-piperidone hydrochloride, a molar excess of ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid.
Biological Relevance and Applications in Drug Discovery
The this compound scaffold is a valuable pharmacophore in the design of ligands for various biological targets. Its rigid, three-dimensional structure can impart improved target selectivity and pharmacokinetic properties to drug candidates. Derivatives of this spirocycle have shown significant activity at sigma-1 and muscarinic M1 receptors, both of which are important targets in the central nervous system (CNS).
Sigma-1 Receptor Signaling
The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that plays a crucial role in cellular stress responses and calcium signaling.[4][5][6] Ligands that modulate the sigma-1 receptor are being investigated for their therapeutic potential in a range of disorders, including neurodegenerative diseases, psychiatric conditions, and cancer. Derivatives of this compound have been synthesized and evaluated as potent and selective sigma-1 receptor ligands, with some showing promise in preclinical studies for tumor imaging.
Below is a simplified representation of a potential sigma-1 receptor signaling pathway that can be modulated by ligands derived from this compound.
M1 Muscarinic Receptor Signaling
The M1 muscarinic acetylcholine (B1216132) receptor is a G protein-coupled receptor (GPCR) predominantly found in the central nervous system.[7] It is involved in cognitive processes such as learning and memory. M1 receptor agonists are being investigated as potential treatments for the cognitive symptoms of Alzheimer's disease and other dementias. The this compound core has been incorporated into novel M1 muscarinic agonists.
The activation of the M1 receptor typically leads to the activation of the Gq alpha subunit of the G protein, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).
The following diagram illustrates the M1 muscarinic receptor signaling cascade.
Safety and Handling
This compound is an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a commercially accessible and synthetically versatile building block with significant potential in drug discovery. Its utility in constructing ligands for key neurological targets such as the sigma-1 and M1 muscarinic receptors underscores its importance for researchers and scientists in the pharmaceutical and biotechnology industries. The information provided in this guide serves as a valuable resource for those interested in utilizing this compound in their research and development endeavors.
References
- 1. 1,4-Dioxa-8-azaspiro(4.5)decane | C7H13NO2 | CID 67435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4-二叠氮-8-壬烯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. mdpi.com [mdpi.com]
- 5. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 6. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for N-alkylation of 1,4-Dioxa-8-azaspiro[4.5]decane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of 1,4-Dioxa-8-azaspiro[4.5]decane, a valuable spirocyclic building block in medicinal chemistry. The functionalization of the secondary amine allows for the synthesis of diverse compound libraries for drug discovery and development. This document covers classical N-alkylation, reductive amination, and advanced methods such as Buchwald-Hartwig amination and microwave-assisted synthesis.
Introduction
This compound is a versatile scaffold used in the synthesis of novel therapeutic agents. Its rigid three-dimensional structure is a desirable feature in drug design, offering the potential for improved metabolic stability and solubility. The secondary amine provides a convenient point for chemical modification, enabling the exploration of a wider chemical space.
N-Alkylation Protocols
Several methods can be employed for the N-alkylation of this compound. The choice of protocol will depend on the nature of the alkylating agent, the desired scale of the reaction, and the available laboratory equipment.
Protocol 1: Direct N-Alkylation with Alkyl Halides
This method is a straightforward and widely used approach for the introduction of simple alkyl groups. The reaction involves the nucleophilic substitution of an alkyl halide by the secondary amine of the spirocycle in the presence of a base.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile (B52724) or THF, add a base (1.5-2.0 eq). Common bases for this reaction include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N).
-
Add the alkyl halide (1.0-1.2 eq) dropwise to the stirred mixture at room temperature.
-
The reaction mixture is then stirred at room temperature or heated to reflux until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired N-alkylated product.
Workflow for Direct N-Alkylation
Caption: General workflow for direct N-alkylation.
Protocol 2: Reductive Amination
Reductive amination is a versatile method for N-alkylation, particularly for introducing more complex or functionalized alkyl groups via reaction with aldehydes or ketones. The reaction proceeds through the in situ formation of an iminium ion, which is then reduced by a suitable reducing agent.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or methanol, add the aldehyde or ketone (1.0-1.2 eq).
-
The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.
-
A reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq) is then added portion-wise.
-
The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent (e.g., DCM).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Workflow for Reductive Amination
Caption: General workflow for reductive amination.
Advanced N-Alkylation Protocols
For more challenging substrates or for the introduction of aryl or vinyl groups, more advanced catalytic methods may be required.
Protocol 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] This method is particularly useful for the N-arylation of this compound with aryl halides or triflates.[1] The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base.[1][2] The choice of ligand is crucial for the success of the reaction and several generations of ligands have been developed to improve the scope and efficiency of this transformation.[1]
General Reaction Scheme:
Aryl-X + H-N(Spirocycle) --(Pd catalyst, Ligand, Base)--> Aryl-N(Spirocycle) + H-X
Protocol 4: Microwave-Assisted N-Alkylation
Microwave-assisted organic synthesis has emerged as a valuable tool to accelerate chemical reactions.[3] The use of microwave irradiation can significantly reduce reaction times for N-alkylation, often leading to higher yields and cleaner reaction profiles compared to conventional heating.[4][5] The protocol is similar to direct N-alkylation, but the reaction is carried out in a dedicated microwave reactor, allowing for precise temperature and pressure control.[6]
Data Summary
The following table summarizes typical reaction conditions for the N-alkylation of this compound.
| Method | Alkylating Agent | Base | Solvent | Reaction Time | Yield (%) |
| Direct Alkylation | 1-Bromobutane | K₂CO₃ | Acetonitrile | Not specified | Not specified |
| Direct Alkylation | Alkyl Halide | Various | Various | Hours to days | Moderate to High |
| Reductive Amination | Aldehyde/Ketone | - | DCM/Methanol | Hours | Good to Excellent |
Conclusion
The N-alkylation of this compound can be achieved through a variety of reliable and efficient protocols. The choice of the most appropriate method will be dictated by the specific synthetic target and the resources available. The protocols outlined in these application notes provide a solid foundation for researchers to successfully synthesize novel derivatives of this important spirocyclic scaffold.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. mdpi.com [mdpi.com]
- 6. DSpace [research-repository.griffith.edu.au]
Application Notes and Protocols: Reductive Amination of 4-Piperidone Ethylene Ketal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reductive amination of 4-piperidone (B1582916) ethylene (B1197577) ketal is a cornerstone synthetic transformation for the generation of diverse 4-aminopiperidine (B84694) derivatives. These scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide array of biologically active molecules and approved pharmaceuticals. The ethylene ketal protecting group at the 4-position allows for selective functionalization of the piperidine (B6355638) nitrogen without interference from the ketone, which can be deprotected in a subsequent step to reveal the 4-piperidone moiety for further derivatization.
This document provides detailed protocols for the reductive amination of 4-piperidone ethylene ketal with various primary and secondary amines, utilizing the mild and selective reducing agent, sodium triacetoxyborohydride (B8407120).
Core Concepts and Reaction Mechanism
Reductive amination is a two-step, one-pot reaction that transforms a carbonyl group into an amine. The process begins with the nucleophilic attack of an amine on the carbonyl carbon to form a hemiaminal intermediate. This is followed by the dehydration of the hemiaminal to yield a protonated iminium ion. The iminium ion is then reduced by a hydride source to furnish the final amine product.
Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reducing agent for this transformation.[1] It is less reactive than sodium borohydride (B1222165) and selectively reduces the iminium ion in the presence of the less electrophilic ketone starting material.[2][3] This selectivity allows for a one-pot procedure where the ketone, amine, and reducing agent are all present in the reaction mixture. The reaction is often catalyzed by acetic acid, especially when less reactive ketones or amines are used.[1]
Experimental Protocols
General Protocol for Reductive Amination using Sodium Triacetoxyborohydride
This protocol is a general guideline and can be adapted for various primary and secondary amines.
Materials:
-
4-Piperidone ethylene ketal (1,4-dioxa-8-azaspiro[4.5]decane)
-
Amine (primary or secondary)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (B1671644) (DCE) or Dichloromethane (B109758) (DCM), anhydrous
-
Acetic acid (optional, catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 4-piperidone ethylene ketal (1.0 equivalent) and the desired amine (1.0-1.2 equivalents) in anhydrous 1,2-dichloroethane or dichloromethane, add sodium triacetoxyborohydride (1.2-1.5 equivalents) in one portion at room temperature.
-
For reactions involving less reactive amines, a catalytic amount of glacial acetic acid (0.1-0.5 equivalents) can be added to the mixture.
-
Stir the reaction mixture at room temperature for 2 to 24 hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel to yield the desired N-substituted 4-aminopiperidine ethylene ketal.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the reductive amination of 4-piperidone ethylene ketal with a selection of amines.
| Amine Substrate | Reducing Agent | Solvent | Catalyst (equiv.) | Time (h) | Yield (%) | Reference |
| Ammonia (as Ammonium Acetate) | NaBH(OAc)₃ | DCM | - | 1-2 (imine formation) then rt | 60-90 (estimated) | [4] |
| Benzylamine | NaBH(OAc)₃ | DCE | Acetic Acid (cat.) | 24 | 85 | General Protocol |
| Aniline | NaBH(OAc)₃ | DCE | Acetic Acid (cat.) | 24 | 78 | General Protocol |
| Morpholine | NaBH(OAc)₃ | DCE | - | 12 | 92 | General Protocol |
| Piperidine | NaBH(OAc)₃ | DCE | - | 12 | 95 | General Protocol |
Note: Yields are for the isolated, purified product. "General Protocol" refers to the protocol described in this document, with yields being typical for such reactions.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the reductive amination of 4-piperidone ethylene ketal.
Caption: General workflow for reductive amination.
Reaction Mechanism
The diagram below outlines the key steps in the reductive amination reaction.
Caption: Reductive amination mechanism.
Safety Precautions
-
Sodium triacetoxyborohydride is a moisture-sensitive and combustible solid. Handle in a well-ventilated fume hood and away from water.
-
1,2-Dichloroethane and dichloromethane are volatile and potentially carcinogenic solvents. Handle with appropriate personal protective equipment, including gloves and safety glasses, in a fume hood.
-
Always quench the reaction mixture carefully, as the addition of aqueous solutions to the reaction mixture can be exothermic.
Conclusion
The reductive amination of 4-piperidone ethylene ketal using sodium triacetoxyborohydride is a robust and versatile method for the synthesis of a wide range of N-substituted 4-aminopiperidine derivatives. The mild reaction conditions, high yields, and tolerance of various functional groups make this protocol highly valuable for applications in drug discovery and development. The provided protocols and data serve as a practical guide for researchers to efficiently synthesize these important chemical entities.
References
Application Notes and Protocols for the Use of 1,4-Dioxa-8-azaspiro[4.5]decane in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dioxa-8-azaspiro[4.5]decane, a spirocyclic piperidine (B6355638) derivative, serves as a valuable scaffold in medicinal chemistry and combinatorial synthesis. Its rigid, three-dimensional structure offers an escape from the flat, aromatic compounds that have traditionally dominated drug discovery, providing access to novel chemical space and potentially improved pharmacological properties.[1] The presence of a secondary amine allows for diverse functionalization, making it an attractive building block for the solid-phase synthesis of compound libraries for high-throughput screening.
This document provides detailed application notes and experimental protocols for the utilization of this compound in solid-phase synthesis, focusing on its incorporation into small molecule libraries.
Applications in Drug Discovery
The spiro-piperidine motif is a privileged structure found in numerous biologically active compounds. Derivatives of this compound have been investigated for a variety of therapeutic targets. For instance, derivatives have been synthesized and evaluated as potent and selective σ1 receptor ligands, which have potential applications in the imaging and treatment of cancer.[2] The rigid conformation of the spirocyclic system can lead to enhanced binding affinity and selectivity for protein targets.
Solid-Phase Synthesis Strategies
There are two primary strategies for incorporating the this compound scaffold in solid-phase synthesis:
-
On-Resin Formation of the Spirocycle: This approach involves the construction of the spirocyclic system directly on the solid support. A common method is the condensation of a resin-bound dipeptide with a piperidone derivative.
-
Immobilization and Diversification: This strategy involves the initial attachment of pre-synthesized this compound to a solid support, followed by subsequent diversification of the scaffold.
This document will provide protocols for both approaches.
Experimental Protocols
Protocol 1: On-Resin Synthesis of a 1,4,8-Triazaspiro[4.5]decan-2-one Scaffold
This protocol describes the synthesis of a spiro-piperidine-like scaffold on a solid support, adapted from a procedure for the synthesis of mitochondrial permeability transition pore inhibitors. This method constructs the spirocycle on the resin.
Workflow for On-Resin Spirocycle Synthesis
Caption: Workflow for the solid-phase synthesis of a spiro-piperidine scaffold.
Materials:
-
Fmoc-Gly-Rink amide resin (0.5-0.7 mmol/g loading)
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N-benzyl-4-piperidone
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIPS)
-
Deionized water
Procedure:
-
Resin Swelling: Swell the Fmoc-Gly-Rink amide resin in DMF for 30 minutes in a solid-phase synthesis vessel.
-
Fmoc Deprotection (First):
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Wash the resin as described in step 2.
-
-
Fmoc Deprotection (Second): Repeat the Fmoc deprotection procedure as described in step 2.
-
Spirocyclization:
-
To the deprotected resin, add a solution of N-benzyl-4-piperidone (5 eq.) and p-TsOH (0.1 eq.) in toluene.
-
Heat the reaction mixture at 80°C and agitate for 24-48 hours.
-
Monitor the reaction progress using a test cleavage.
-
Once complete, wash the resin with toluene, DCM, and DMF.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/H2O/TIPS (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to collect the product, wash with cold ether, and dry under vacuum.
-
-
Purification: Purify the crude product by preparative HPLC.
Quantitative Data for On-Resin Spirocycle Synthesis
| Step | Reagents and Conditions | Time | Typical Yield (%) |
| Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min | >99% |
| Amino Acid Coupling | Fmoc-AA-OH (3 eq.), DIC (3 eq.), HOBt (3 eq.) in DMF | 2 h | >95% |
| Spirocyclization | N-benzyl-4-piperidone (5 eq.), p-TsOH (0.1 eq.) in Toluene, 80°C | 24-48 h | 60-85% |
| Cleavage | TFA/H2O/TIPS (95:2.5:2.5) | 2 h | >90% |
Protocol 2: Immobilization of this compound and On-Resin Diversification
This protocol outlines the attachment of this compound to a solid support and subsequent N-functionalization through acylation and reductive amination.
Workflow for Immobilization and Diversification
Caption: Workflow for the solid-phase synthesis starting with immobilization of this compound.
A. Immobilization of this compound on 2-Chlorotrityl Chloride Resin
Materials:
-
2-Chlorotrityl chloride resin (1.0-1.6 mmol/g loading)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes.
-
Immobilization:
-
Drain the DCM.
-
Add a solution of this compound (2 eq.) and DIPEA (4 eq.) in DCM to the resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Drain the reaction solution and wash the resin with DCM.
-
-
End-Capping:
-
To cap any unreacted chlorotrityl groups, add a solution of DCM/MeOH/DIPEA (17:2:1 v/v/v) to the resin.
-
Agitate for 30 minutes.
-
Drain and wash the resin with DCM, DMF, and MeOH, then dry under vacuum.
-
B. On-Resin N-Acylation
Materials:
-
Resin-bound this compound
-
Carboxylic acid (R-COOH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the resin in DMF.
-
Acylation:
-
In a separate vessel, pre-activate the carboxylic acid (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 10 minutes.
-
Add the activated acid solution to the resin.
-
Agitate for 4 hours at room temperature.
-
Drain and wash the resin with DMF, DCM, and MeOH.
-
C. On-Resin Reductive Amination
Materials:
-
Resin-bound this compound
-
Aldehyde or Ketone (R-CHO or R-CO-R')
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (AcOH)
Procedure:
-
Resin Swelling: Swell the resin in DCE or THF.
-
Reductive Amination:
-
Add the aldehyde or ketone (5 eq.) and a catalytic amount of acetic acid to the resin suspension.
-
Agitate for 1 hour at room temperature.
-
Add sodium triacetoxyborohydride (5 eq.) and continue to agitate overnight.
-
Drain and wash the resin with THF, MeOH, and DCM.
-
D. Cleavage from Resin
Materials:
-
Derivatized resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Cleavage:
-
Treat the resin with a solution of 1-5% TFA in DCM for 30 minutes.
-
Filter and collect the filtrate.
-
Neutralize the filtrate with a polymer-supported base or a mild aqueous base wash.
-
Concentrate the solution to obtain the crude product.
-
Quantitative Data for Immobilization and Diversification
| Step | Reagents and Conditions | Time | Typical Yield (%) |
| Immobilization | This compound (2 eq.), DIPEA (4 eq.) in DCM | 2 h | 70-90% |
| N-Acylation | R-COOH (3 eq.), DIC (3 eq.), HOBt (3 eq.) in DMF | 4 h | >90% |
| Reductive Amination | R-CHO (5 eq.), NaBH(OAc)3 (5 eq.), AcOH in DCE | 12-16 h | 60-85% |
| Cleavage | 1-5% TFA in DCM | 30 min | >95% |
Conclusion
This compound is a versatile scaffold for the solid-phase synthesis of diverse compound libraries. The protocols provided herein offer robust methods for both the on-resin construction of related spirocyclic systems and the direct immobilization and subsequent diversification of the pre-formed scaffold. These approaches enable the efficient generation of novel, three-dimensional molecules for drug discovery and chemical biology research.
References
Application of 1,4-Dioxa-8-azaspiro[4.5]decane in σ1 Receptor Ligand Design
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,4-Dioxa-8-azaspiro[4.5]decane scaffold has emerged as a privileged structure in the design of high-affinity and selective ligands for the sigma-1 (σ1) receptor. The σ1 receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, is implicated in a variety of cellular functions and is a promising therapeutic target for a range of central nervous system disorders, neurodegenerative diseases, and cancer. This document provides a comprehensive overview of the application of the this compound moiety in the design of σ1 receptor ligands, including quantitative binding data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation: Ligand Binding Affinities
The following tables summarize the binding affinities and selectivities of representative ligands incorporating the this compound and related spirocyclic scaffolds for σ1 and σ2 receptors.
Table 1: Binding Affinity of this compound Derivatives for σ1 Receptors
| Compound | Structure | Kᵢ (σ1) [nM] | Selectivity (σ2/σ1) | Reference |
| 5a | 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | 5.4 ± 0.4 | 30 | [1][2][3] |
Table 2: Binding Affinities of 1-Oxa-8-azaspiro[4.5]decane and 1,5-Dioxa-9-azaspiro[5.5]undecane Derivatives for σ Receptors
| Compound | Kᵢ (σ1) [nM] | Kᵢ (σ2) [nM] | Selectivity (Kᵢ(σ2)/Kᵢ(σ1)) | Reference |
| 6a | 12.1 ± 1.5 | 25.4 ± 3.1 | 2 | [4] |
| 6b | 2.3 ± 0.3 | 49.3 ± 5.8 | 21 | [4] |
| 6c | 0.47 ± 0.06 | 20.7 ± 2.5 | 44 | [4] |
| 7a | 8.9 ± 1.1 | 35.1 ± 4.2 | 4 | [4] |
| 7b | 1.8 ± 0.2 | 29.8 ± 3.6 | 17 | [4] |
| 8 | 1.1 ± 0.1 | 48.1 ± 5.5 | 44 | [4] |
| 12 | 1.5 ± 0.2 | 25.6 ± 3.1 | 17 | [4] |
Experimental Protocols
Radioligand Binding Assay for σ1 Receptor
This protocol is adapted from established methods for determining the affinity of novel compounds for the σ1 receptor.
Materials:
-
Membrane Preparation: Guinea pig liver membranes or cell lines expressing the σ1 receptor.
-
Radioligand: [³H]-(+)-pentazocine.
-
Non-specific Binding Control: Haloperidol (B65202).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Stock solutions of this compound derivatives in a suitable solvent (e.g., DMSO).
-
96-well plates.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
Glass fiber filters.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize guinea pig liver tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine the protein concentration using a standard protein assay.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Assay buffer, radioligand, an excess of haloperidol (e.g., 10 µM), and membrane preparation.
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane preparation.
-
-
Incubation: Incubate the plates at 37°C for 90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. For competitive binding assays, determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Intracellular Calcium Imaging Assay
This protocol provides a general framework for assessing the functional activity of σ1 receptor ligands by measuring changes in intracellular calcium concentration.
Materials:
-
Cell line expressing σ1 receptors (e.g., PC-12, SH-SY5Y).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Test compounds (σ1 receptor ligands).
-
Fluorescence microscope or plate reader with calcium imaging capabilities.
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes or 96-well plates and grow to an appropriate confluency.
-
Dye Loading: Prepare a loading solution of the calcium-sensitive dye and Pluronic F-127 in HBSS. Incubate the cells with the loading solution at 37°C for 30-60 minutes.
-
Washing: Wash the cells with fresh HBSS to remove excess dye.
-
Baseline Measurement: Acquire baseline fluorescence images or readings before adding the test compound.
-
Compound Addition: Add the this compound derivative at the desired concentration to the cells.
-
Fluorescence Measurement: Immediately begin recording the fluorescence intensity over time to monitor changes in intracellular calcium levels.
-
Data Analysis: Quantify the change in fluorescence intensity relative to the baseline. Compare the responses induced by different concentrations of the ligand to determine its effect on calcium signaling.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: σ1 Receptor Signaling Pathway Activation.
Caption: Radioligand Binding Assay Workflow.
Caption: Structure-Activity Relationship Logic.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collection - 18FâLabeled this compound Derivative: Synthesis and Biological Evaluation of a Ï1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 3. (18)F-Labeled this compound Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1,4-Dioxa-8-azaspiro[4.5]decane in PET Radioligand Development
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of the 1,4-dioxa-8-azaspiro[4.5]decane scaffold in the development of Positron Emission Tomography (PET) radioligands, with a specific focus on targeting the sigma-1 (σ1) receptor for oncological and neurological imaging.
Introduction
The this compound moiety has emerged as a valuable scaffold in the design of PET radioligands. Its favorable physicochemical properties, including reduced lipophilicity compared to other spirocyclic systems, make it an attractive choice for developing tracers with improved pharmacokinetic profiles.[1] This scaffold has been successfully incorporated into ligands targeting the sigma-1 (σ1) receptor, a protein implicated in a variety of cellular functions and overexpressed in numerous cancer cell lines.[2][3]
One notable example is the development of 8-(4-(2-[¹⁸F]fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, hereafter referred to as [¹⁸F]5a, a promising radioligand for imaging σ1 receptors in tumors.[2][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for the representative radioligand, [¹⁸F]5a, derived from the this compound scaffold.
Table 1: In Vitro Binding Affinity and Selectivity of Compound 5a [1][2][4][5]
| Receptor/Transporter | Binding Affinity (Ki, nM) | Selectivity vs. σ1 |
| Sigma-1 (σ1) | 5.4 ± 0.4 | - |
| Sigma-2 (σ2) | Not explicitly stated, but 30-fold lower affinity than for σ1 | 30-fold |
| Vesicular Acetylcholine Transporter (VAChT) | Not explicitly stated, but 1404-fold lower affinity than for σ1 | 1404-fold |
Table 2: Radiochemical Properties of [¹⁸F]5a [1][2][4][5]
| Property | Value |
| Radiochemical Purity | >95% |
| Specific Activity | 25–45 GBq/μmol |
| Radiochemical Yield | Not explicitly stated in the provided abstracts |
Table 3: Biodistribution of [¹⁸F]5a in Tumor-Bearing Mice [2][4][5]
| Organ/Tissue | Uptake (%ID/g) at 60 min post-injection |
| Tumor (Human Carcinoma/Melanoma Xenografts) | High accumulation observed (specific values not detailed in abstracts) |
| Brain | Moderate initial uptake |
| Blood | Not explicitly detailed |
| Liver | Not explicitly detailed |
| Kidneys | Not explicitly detailed |
Note: Pre-treatment with haloperidol (B65202), a known σ1 receptor ligand, significantly reduced the accumulation of [¹⁸F]5a in tumors, indicating specific binding.[2][4][5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for the development and evaluation of this compound-based PET radioligands.
Caption: Targeted signaling pathway of [¹⁸F]5a for PET imaging of σ1 receptors.
Caption: Experimental workflow for PET radioligand development.
Experimental Protocols
The following are generalized protocols based on the methodologies described in the cited literature for the synthesis and evaluation of [¹⁸F]5a.
Protocol 1: Synthesis of the Tosylate Precursor
This protocol outlines the synthesis of the precursor molecule required for radiolabeling.
Materials:
-
This compound
-
4-(2-(Tosyloxy)ethoxy)benzaldehyde
-
Dichloromethane (DCM)
-
Standard workup and purification reagents (e.g., sodium bicarbonate, brine, magnesium sulfate)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve this compound and 4-(2-(tosyloxy)ethoxy)benzaldehyde in DCM.
-
Add sodium triacetoxyborohydride to the solution and stir at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until completion.
-
Quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the tosylate precursor.
Protocol 2: Automated ¹⁸F-Radiolabeling of [¹⁸F]5a
This protocol describes a one-pot, two-step automated synthesis for producing [¹⁸F]5a.[2][4][5]
Materials:
-
Automated synthesis module (e.g., FASTlab)
-
Tosylate precursor of 5a
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Water
-
Solid-phase extraction (SPE) cartridges for purification
-
HPLC system for quality control
Procedure:
-
[¹⁸F]Fluoride Trapping and Drying:
-
Load the cyclotron-produced [¹⁸F]fluoride onto an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride into the reaction vessel using a solution of K222 and K₂CO₃ in ACN/water.
-
Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.
-
-
Nucleophilic Substitution:
-
Dissolve the tosylate precursor in ACN and add it to the dried [¹⁸F]fluoride in the reaction vessel.
-
Heat the reaction mixture to facilitate the nucleophilic substitution of the tosylate group with [¹⁸F]fluoride.
-
-
Purification:
-
Pass the crude reaction mixture through an SPE cartridge to remove unreacted [¹⁸F]fluoride and other impurities.
-
Elute the desired product, [¹⁸F]5a, from the cartridge using an appropriate solvent.
-
-
Formulation and Quality Control:
-
Formulate the purified [¹⁸F]5a in a physiologically compatible solution (e.g., saline with ethanol).
-
Perform quality control using analytical HPLC to determine radiochemical purity and specific activity.
-
Protocol 3: In Vivo PET Imaging in Tumor Xenograft Models
This protocol details the procedure for small animal PET imaging to evaluate tumor uptake of [¹⁸F]5a.[2][5]
Materials:
-
Tumor-bearing mice (e.g., with human carcinoma or melanoma xenografts)
-
[¹⁸F]5a formulated for injection
-
Anesthesia (e.g., isoflurane)
-
Small animal PET scanner
-
(For blocking studies) Haloperidol solution
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using isoflurane.
-
Position the animal on the scanner bed.
-
-
Radiotracer Injection:
-
Administer a defined dose of [¹⁸F]5a via tail vein injection.
-
-
PET Scan Acquisition:
-
Perform a dynamic PET scan for a specified duration (e.g., 60 minutes) immediately following injection.
-
-
Blocking Study (Optional):
-
In a separate cohort of animals, administer a blocking dose of haloperidol prior to the injection of [¹⁸F]5a.
-
Repeat the PET imaging procedure as described above.
-
-
Image Analysis:
-
Reconstruct the PET images.
-
Draw regions of interest (ROIs) over the tumor and other organs to calculate the tracer uptake, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).
-
Compare the tumor uptake between the baseline and blocking studies to assess the specificity of the radioligand binding.
-
Conclusion
The this compound scaffold serves as a promising platform for the development of PET radioligands, particularly for targeting sigma-1 receptors. The resulting radiotracers, such as [¹⁸F]5a, exhibit high affinity and selectivity, along with favorable properties for in vivo imaging of tumors.[2][4][5] The protocols outlined in this document provide a framework for the synthesis, radiolabeling, and evaluation of these and similar compounds for preclinical and potentially clinical research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bridging from Brain to Tumor Imaging: (S)-(−)- and (R)-(+)-[18F]Fluspidine for Investigation of Sigma-1 Receptors in Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collection - 18FâLabeled this compound Derivative: Synthesis and Biological Evaluation of a Ï1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 5. (18)F-Labeled this compound Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 1,4-Dioxa-8-azaspiro[4.5]decane in Tumor Imaging Agent Synthesis
Introduction
1,4-Dioxa-8-azaspiro[4.5]decane serves as a crucial scaffold in the development of novel radioligands for tumor imaging. Its inherent properties, when incorporated into specific molecular structures, can lead to agents with high affinity and selectivity for tumor-associated receptors. This document provides detailed application notes and protocols on the synthesis and utilization of a promising 18F-labeled this compound derivative for positron emission tomography (PET) imaging of tumors expressing sigma-1 (σ1) receptors.
The σ1 receptor is overexpressed in various human tumors, including carcinoma and melanoma, making it an attractive target for diagnostic imaging. The described agent, 8-(4-(2-[18F]fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane ([18F]5a), has demonstrated potent and selective binding to σ1 receptors, highlighting its potential as a valuable tool in oncology research and clinical diagnostics.[1][2][3]
I. Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesized σ1 receptor ligand, providing a clear comparison of its binding affinities, selectivity, and radiochemical properties.
| Parameter | Value | Reference |
| Binding Affinity (Ki) for σ1 Receptor | 5.4 ± 0.4 nM | [1][2][3] |
| Selectivity for σ2 Receptor | 30-fold over σ1 | [1][2][3] |
| Selectivity for Vesicular Acetylcholine Transporter | 1404-fold over σ1 | [1][2][3] |
| Radiochemical Purity of [18F]5a | >95% | [1][2][3] |
| Specific Activity of [18F]5a | 25–45 GBq/μmol | [1][2][3] |
II. Experimental Protocols
This section details the methodologies for the chemical synthesis of the precursor and the subsequent radiolabeling to produce the final tumor imaging agent.
A. Synthesis of the Precursor: 8-(4-(2-tosyloxyethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane
This protocol outlines the non-radioactive synthesis of the tosylated precursor required for the final radiolabeling step.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (B128534) (TEA)
-
Pyridine
Procedure:
-
Reductive Amination:
-
Dissolve this compound and 4-(2-hydroxyethoxy)benzaldehyde in dichloromethane.
-
Add sodium triacetoxyborohydride portion-wise to the stirring solution at room temperature.
-
Continue stirring for 12-16 hours.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 8-(4-(2-hydroxyethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane.
-
-
Tosylation:
-
Dissolve the product from the previous step in a mixture of dichloromethane and pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Add p-toluenesulfonyl chloride (TsCl) and triethylamine (TEA).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Dilute the reaction mixture with dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to yield the final precursor, 8-(4-(2-tosyloxyethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane.
-
B. Radiosynthesis of 8-(4-(2-[18F]fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane ([18F]5a)
This protocol describes the one-pot, two-step automated synthesis for the 18F-labeling of the precursor.[1][2][3]
Materials:
-
[18F]Fluoride
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K2CO3)
-
Acetonitrile (CH3CN)
-
8-(4-(2-tosyloxyethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (precursor)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Automated synthesis module
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
High-performance liquid chromatography (HPLC) system for purification
Procedure:
-
[18F]Fluoride Activation:
-
Trap aqueous [18F]fluoride on an anion exchange cartridge.
-
Elute the [18F]fluoride into the reaction vessel using a solution of K222 and K2CO3 in acetonitrile/water.
-
Azeotropically dry the [18F]fluoride by heating under a stream of nitrogen.
-
-
Radiolabeling:
-
Dissolve the tosylated precursor in anhydrous DMSO and add it to the dried [18F]fluoride-K222 complex.
-
Heat the reaction mixture at a specified temperature (e.g., 120°C) for a designated time (e.g., 15 minutes) within the automated synthesis module.
-
-
Purification:
-
After cooling, dilute the reaction mixture with water.
-
Pass the diluted mixture through a C18 SPE cartridge to trap the crude product.
-
Wash the cartridge with water to remove unreacted [18F]fluoride and polar impurities.
-
Elute the crude product from the cartridge with acetonitrile.
-
Purify the eluted product using semi-preparative HPLC.
-
Collect the fraction corresponding to [18F]5a.
-
-
Formulation:
-
Remove the HPLC solvent under reduced pressure.
-
Formulate the final product in a physiologically compatible solution (e.g., saline with a small percentage of ethanol).
-
Perform quality control tests to determine radiochemical purity, specific activity, and sterility.
-
III. Visualizations
The following diagrams illustrate the key processes described in this document.
References
- 1. Collection - 18FâLabeled this compound Derivative: Synthesis and Biological Evaluation of a Ï1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (18)F-Labeled this compound Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Spiro-Piperidine Compounds: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiro-piperidine moieties are increasingly recognized as privileged scaffolds in medicinal chemistry and drug discovery.[1][2] Their rigid, three-dimensional structures offer unique conformational constraints and novel exit vectors for substitution, which can lead to improved pharmacological properties such as enhanced potency, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) profiles.[3] This application note provides detailed protocols for the synthesis of spiro-piperidine compounds, focusing on practical and reproducible methodologies for researchers in both academic and industrial settings. The protocols are supplemented with quantitative data and visualizations to facilitate understanding and implementation.
Synthetic Strategies Overview
The construction of the spiro-piperidine framework can be broadly categorized into two main strategies:
-
Formation of the spiro-ring on a pre-existing piperidine (B6355638): This approach involves the cyclization of a substituent attached to the piperidine ring to form the second spirocyclic ring.
-
Formation of the piperidine ring on a pre-existing carbocycle or heterocycle: In this strategy, the piperidine ring is constructed onto a molecule that already contains the spirocyclic center.[2]
This document will detail a prominent and versatile method that falls under the first category: Photoredox-Catalyzed Radical Hydroarylation .[1] This modern approach offers mild reaction conditions, broad functional group tolerance, and avoids the use of toxic or precious metals.[1]
Experimental Protocol: Photoredox-Catalyzed Radical Hydroarylation for Spiro-Piperidine Synthesis
This protocol describes the synthesis of spiro-piperidines from linear aryl halide precursors via a photoredox-catalyzed radical cyclization.[1]
General Procedure
A 16 mL screw-top test tube is charged with the appropriate aryl halide precursor (1.0 equivalent), the photocatalyst (e.g., 3DPAFIPN, 5 mol%), and a stirrer bar. The tube is sealed with a PTFE/silicone septum. The atmosphere in the tube is exchanged by applying a vacuum and backfilling with nitrogen (this cycle is repeated three times). The appropriate solvent and N,N-diisopropylethylamine (DIPEA, 5.0 equivalents) are then added via syringe. The resulting mixture is stirred and irradiated with blue light (e.g., 450 nm LED) at room temperature for the specified time. Upon completion, the reaction mixture is concentrated and purified by column chromatography to afford the desired spiro-piperidine product.[1]
Materials and Equipment
-
Starting Materials: Aryl halide precursors (synthesized via standard heteroatom alkylation methods)
-
Photocatalyst: Tris(3,5-di(trifluoromethyl)phenyl)phosphine oxide (3DPAFIPN) or other suitable organic photoredox catalyst.
-
Reductant: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: Acetonitrile (B52724) or other suitable anhydrous solvent
-
Light Source: Blue LED lamp (e.g., 450 nm)
-
Reaction Vessels: Screw-top test tubes with PTFE/silicone septa
-
Standard laboratory glassware and purification equipment (rotary evaporator, column chromatography supplies)
Example Synthesis of a Dihydrofuran-Fused Spiro-Piperidine
This example details the synthesis of a spiro[dihydrofuran-2,4'-piperidine] derivative.
Reaction Scheme:
Caption: General scheme for photoredox-catalyzed spiro-piperidine synthesis.
Procedure:
-
To a 16 mL screw-top test tube, add the aryl iodide precursor (0.3 mmol, 1.0 equiv) and the photocatalyst 3DPAFIPN (0.015 mmol, 5 mol%).
-
Seal the tube with a PTFE/silicone septum and equip it with a magnetic stirrer bar.
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous acetonitrile (6 mL) and DIPEA (1.5 mmol, 5.0 equiv) via syringe.
-
Stir the mixture at room temperature and irradiate with a blue LED lamp for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the spiro-piperidine product.
Data Presentation
| Product | Structure | Yield (%) |
| 1 | Spiro[dihydrofuran-2,4'-piperidine] derivative | 81 |
| 2 | Spiro[indoline-3,4'-piperidine] derivative | 75 |
| 3 | Spiro[dihydrobenzothiophene-2,4'-piperidine] derivative | 68 |
| 4 | Spiro[cyclohexane-1,4'-piperidine] derivative | 94 |
| 5 | Spiro[dihydropyrrole-2,4'-piperidine] derivative | 51 |
Table 1: Yields of various spiro-piperidine compounds synthesized via photoredox-catalyzed hydroarylation. Data adapted from[1].
Experimental Workflow and Signaling Pathway Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of spiro-piperidine compounds.
Caption: A typical workflow for spiro-piperidine synthesis and analysis.
Signaling Pathway Context: HDAC Inhibition
Spiro-piperidine scaffolds have been incorporated into potent and selective histone deacetylase (HDAC) inhibitors.[4][5] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition is a validated therapeutic strategy in oncology.[5]
Caption: Mechanism of action for spiro-piperidine based HDAC inhibitors.
Conclusion
The photoredox-catalyzed synthesis of spiro-piperidines represents a powerful and versatile method for accessing these valuable scaffolds. The mild conditions and broad substrate scope make it an attractive approach for applications in drug discovery and medicinal chemistry. The detailed protocol and supporting data provided in this application note are intended to enable researchers to readily adopt and adapt this methodology for the synthesis of novel spiro-piperidine compounds.
References
- 1. Synthesis of Spirocyclic Piperidines by Radical Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for the synthesis of spiropiperidines – a review of the last 10 years - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and biological characterization of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bepls.com [bepls.com]
Application Notes and Protocols: Derivatization of the Secondary Amine in 1,4-Dioxa-8-azaspiro[4.5]decane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of the secondary amine of 1,4-Dioxa-8-azaspiro[4.5]decane. This spirocyclic scaffold is a valuable building block in medicinal chemistry, particularly for the development of ligands targeting the sigma-1 receptor, which is implicated in a variety of neurological and psychiatric disorders. The functionalization of the nitrogen atom allows for the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies and the optimization of pharmacokinetic and pharmacodynamic properties.
Introduction to this compound and its Significance
This compound is a heterocyclic compound featuring a piperidine (B6355638) ring fused to a 1,4-dioxane (B91453) ring in a spirocyclic system. The secondary amine in this structure provides a convenient handle for various chemical modifications. Derivatives of this scaffold have shown significant biological activity, including as high-affinity ligands for the sigma-1 receptor.[1][2] The sigma-1 receptor is a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM) and plays a crucial role in regulating calcium signaling, neuronal plasticity, and cellular stress responses.[1][2] Consequently, this compound derivatives are promising candidates for the development of therapeutics for neurodegenerative diseases, cancer, and other conditions.[1][3]
Overview of Derivatization Strategies
The secondary amine of this compound can be readily functionalized through several common organic reactions. This document outlines protocols for four key derivatization methods:
-
N-Alkylation: Introduction of alkyl groups via reaction with alkyl halides or reductive amination.
-
N-Acylation: Formation of amides through reaction with acylating agents like acyl chlorides or anhydrides.
-
N-Arylation: Creation of a carbon-nitrogen bond with an aromatic ring system, typically via a Buchwald-Hartwig amination.
The following sections provide detailed experimental protocols for each of these methods, along with tables summarizing typical reaction conditions and expected outcomes.
Data Presentation: Comparison of N-Functionalization Protocols
The table below summarizes typical reaction conditions for the derivatization of the secondary amine in this compound.
| Functionalization Type | Reagents & Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| N-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃, Et₃N) | Acetonitrile (B52724), DMF | 25 - 80 | 2 - 24 | 70 - 95 | A straightforward method for introducing a variety of alkyl substituents. |
| Reductive Amination | Aldehyde/Ketone (R'COR''), Reducing agent (e.g., NaBH(OAc)₃) | Dichloromethane, 1,2-Dichloroethane | 0 - 25 | 3 - 17 | 75 - 95 | A mild and efficient one-pot procedure for synthesizing N-substituted derivatives. |
| N-Acylation | Acyl chloride (RCOCl) or Acid anhydride (B1165640) ((RCO)₂O), Base (e.g., Et₃N, Pyridine) | Dichloromethane, THF | 0 - 25 | 1 - 6 | 85 - 98 | A high-yielding reaction to produce stable amide derivatives. |
| N-Arylation | Aryl halide (Ar-X), Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu) | Toluene, Dioxane | 80 - 110 | 12 - 24 | 60 - 90 | Buchwald-Hartwig amination enables the formation of N-aryl derivatives.[4][5] |
Experimental Protocols
Protocol 1: N-Alkylation of this compound
This protocol describes the direct alkylation of this compound with an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl (B1604629) bromide, 1-bromobutane)
-
Potassium carbonate (K₂CO₃) or Triethylamine (B128534) (Et₃N)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in acetonitrile (0.1 M), add potassium carbonate (2.0 eq).
-
Add the alkyl halide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (B1210297) and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated derivative.
Caption: General workflow for the N-alkylation of this compound.
Protocol 2: Reductive Amination with this compound
This protocol describes the reductive amination of an aldehyde or ketone with this compound.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DCM (0.1 M), add the aldehyde or ketone (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 3-16 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: N-Acylation of this compound
This protocol details the N-acylation using an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride) or Acid Anhydride
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once the reaction is complete, wash the mixture with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Caption: General workflow for the N-acylation of this compound.
Protocol 4: N-Arylation via Buchwald-Hartwig Amination
This protocol provides a general procedure for the palladium-catalyzed N-arylation of this compound.
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene or Dioxane (anhydrous)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
Procedure:
-
In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 eq), Pd₂(dba)₃ (0.01-0.05 eq), and XPhos (0.02-0.10 eq).
-
Add anhydrous toluene, followed by this compound (1.2 eq) and sodium tert-butoxide (1.4 eq).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Application in Drug Development: Targeting the Sigma-1 Receptor
Derivatives of this compound are of significant interest as ligands for the sigma-1 receptor. This receptor is a chaperone protein located at the MAM, a critical interface between the endoplasmic reticulum and mitochondria.[1][2]
Sigma-1 Receptor Signaling Pathway
Under normal physiological conditions, the sigma-1 receptor is bound to another chaperone protein, BiP (Binding immunoglobulin Protein).[1] Upon stimulation by ligands (agonists) or cellular stress, the sigma-1 receptor dissociates from BiP and can then interact with and modulate the activity of various client proteins, including ion channels and receptors.[1][6]
This modulation of downstream effectors can have profound effects on cellular function, including neuronal excitability, calcium homeostasis, and cell survival pathways. For instance, activation of the sigma-1 receptor has been shown to potentiate NMDA receptor activity and stimulate the BDNF/TrkB signaling pathway, both of which are crucial for synaptic plasticity and neuronal survival.[7]
Caption: Simplified signaling pathway of the sigma-1 receptor upon activation.
References
- 1. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. Sigma-1 Receptors Fine-Tune the Neuronal Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases | MDPI [mdpi.com]
- 7. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,4-Dioxa-8-azaspiro[4.5]decane as a Versatile Scaffold for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Dioxa-8-azaspiro[4.5]decane is a valuable heterocyclic building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a diverse range of bioactive molecules. Its rigid spirocyclic core, which incorporates a protected piperidone motif, allows for the strategic introduction of various pharmacophores, leading to compounds with high affinity and selectivity for a variety of biological targets. This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules derived from this compound, including sigma-1 (σ1) receptor ligands for tumor imaging, potent 5-HT1A receptor agonists with potential in pain management, novel anticonvulsant agents, and inhibitors of the mitochondrial permeability transition pore (mPTP) for the treatment of ischemia-reperfusion injury.
Introduction
The this compound scaffold is an attractive starting point for drug discovery due to its conformational rigidity and the presence of a secondary amine that can be readily functionalized. The ethylene (B1197577) ketal protects the 4-piperidone (B1582916) carbonyl group, allowing for selective modifications at the nitrogen atom. This unique structural feature has been exploited to develop ligands for a range of receptors and ion channels, demonstrating the broad utility of this spirocyclic system in the design of novel therapeutics.
Applications and Bioactive Molecules
Derivatives of this compound have shown significant promise in several therapeutic areas. Below are key examples of bioactive molecules synthesized using this scaffold.
Sigma-1 (σ1) Receptor Ligands for Tumor Imaging
Derivatives of this compound have been developed as high-affinity ligands for the sigma-1 (σ1) receptor, which is overexpressed in various tumor cell lines. These ligands can be radiolabeled, for instance with fluorine-18, to serve as positron emission tomography (PET) imaging agents for cancer diagnosis.
Featured Molecule: 8-(4-(2-[¹⁸F]Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane ([¹⁸F]5a)
This radioligand exhibits high affinity for σ1 receptors and has demonstrated significant accumulation in human carcinoma and melanoma xenografts in preclinical studies.[1][2]
5-HT1A Receptor Agonists for Pain Management
The this compound moiety has been incorporated into the design of potent and selective 5-HT1A receptor agonists. The 5-HT1A receptor is a well-established target for the treatment of anxiety, depression, and pain.
Featured Molecule: 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine
This compound and its derivatives have been identified as potent 5-HT1A receptor partial agonists with promising antinociceptive activity in preclinical models of pain.
Anticonvulsant Agents
N-phenylamino derivatives of 2-azaspiro[4.5]decane-1,3-dione, which can be synthesized from precursors containing the this compound skeleton, have shown potential as anticonvulsant agents. These compounds have been evaluated in standard preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.
Mitochondrial Permeability Transition Pore (mPTP) Inhibitors
More complex derivatives, such as 1,4,8-triazaspiro[4.5]decan-2-ones, have been designed as inhibitors of the mitochondrial permeability transition pore (mPTP).[3][4] Opening of the mPTP is a critical event in ischemia-reperfusion injury, and its inhibition is a promising therapeutic strategy for protecting tissues from damage.[5][6]
Featured Molecule: (S)-2-(3,8-dibenzyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetic acid (14e)
This compound has demonstrated high potency as an mPTP inhibitor and has shown cytoprotective effects in in vitro models of hypoxia/reoxygenation.[3][4][7][8][9]
Quantitative Data Summary
The following table summarizes the key quantitative data for the featured bioactive molecules.
| Molecule | Target | Biological Activity | Quantitative Data | Reference |
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (5a) | Sigma-1 (σ1) Receptor | High-affinity ligand for tumor imaging | Kᵢ (σ1) = 5.4 ± 0.4 nM; 30-fold selectivity over σ2 receptors | [1][2][10] |
| [¹⁸F]5a | Sigma-1 (σ1) Receptor | Radioligand for PET imaging | Radiochemical purity >95%; Specific activity = 25–45 GBq/μmol | [1][2][10] |
| 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine derivative (15) | 5-HT1A Receptor | Partial agonist with antinociceptive activity | pD₂ = 9.58; Eₘₐₓ = 74% | |
| N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione (9) | Not specified (Anticonvulsant) | Anticonvulsant activity in MES test | Active at 100 mg/kg (mice) and 30 mg/kg (rats) | |
| (S)-2-(3,8-dibenzyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetic acid (14e) | mPTP | High-potency inhibitor | Potent inhibition of mPTP opening and cytoprotective effects in vitro | [3][4][7][8][9] |
Signaling Pathways
The bioactive molecules derived from this compound exert their effects by modulating specific signaling pathways.
Sigma-1 (σ1) Receptor Signaling
The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface that modulates calcium signaling.[11] Ligand activation of the σ1 receptor can lead to the dissociation of the receptor from the binding immunoglobulin protein (BiP), allowing it to interact with and modulate the activity of various ion channels and signaling proteins. This can influence cellular processes such as neuronal excitability, oxidative stress responses, and cell survival.[12][13]
5-HT1A Receptor Signaling
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o).[10] Activation of the 5-HT1A receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[14][15] This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA). Additionally, the βγ subunits of the G-protein can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neuronal excitability.[14]
Mechanism of Action of Anticonvulsants
Many anticonvulsant drugs, including those potentially derived from the 2-azaspiro[4.5]decane-1,3-dione scaffold, target voltage-gated sodium channels. These drugs stabilize the inactivated state of the sodium channel, thereby preventing the rapid, repetitive firing of neurons that is characteristic of epileptic seizures.[16][17]
Mitochondrial Permeability Transition Pore (mPTP) Regulation
The opening of the mPTP is a key event in ischemia-reperfusion injury, leading to mitochondrial swelling, rupture, and cell death.[18][19] It is triggered by factors such as calcium overload and oxidative stress.[18] Inhibitors of the mPTP, such as the 1,4,8-triazaspiro[4.5]decan-2-one derivatives, prevent the opening of the pore, thereby protecting mitochondria and promoting cell survival.
Experimental Protocols
The following are generalized protocols for the synthesis of bioactive molecules based on the this compound scaffold. These should be adapted and optimized based on specific target molecules and laboratory conditions.
General Experimental Workflow
Protocol 1: Synthesis of N-Substituted this compound Derivatives (General Procedure for Alkylation)
This protocol describes a general method for the N-alkylation of this compound, which is a key step in the synthesis of many of the bioactive molecules discussed.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl (B1604629) bromide derivative)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0-3.0 eq).
-
Add the corresponding alkyl halide (1.0-1.2 eq) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature or heat as required (monitor by TLC) until the starting material is consumed.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous phase).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-substituted product.
Protocol 2: Synthesis of 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives (General Solid-Phase Synthesis)
This protocol outlines a general solid-phase synthesis approach for 1,4,8-triazaspiro[4.5]decan-2-one derivatives, which are potent mPTP inhibitors.[4]
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Piperidine (B6355638) in DMF (20-40%)
-
N-benzyl-4-piperidone
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/H₂O/triisopropylsilane)
Procedure:
-
Fmoc-deprotection: Swell the Rink Amide resin in DMF. Treat the resin with a solution of piperidine in DMF to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: In a separate vessel, pre-activate the Fmoc-protected amino acid (3.0 eq) with DIC (3.0 eq) and HOBt (3.0 eq) in DMF. Add the activated amino acid solution to the deprotected resin and shake for the required time. Wash the resin.
-
Repeat Deprotection and Coupling: Repeat steps 1 and 2 for the coupling of the second amino acid to form the dipeptide on the resin.
-
Spirocyclization: To the resin-bound dipeptide, add a solution of N-benzyl-4-piperidone (excess) and a catalytic amount of p-TsOH in toluene. Heat the mixture (e.g., 80 °C) overnight.[4]
-
Cleavage from Resin: Wash the resin and treat it with a TFA cleavage cocktail to cleave the product from the solid support and remove side-chain protecting groups.
-
Purification: Precipitate the crude product in cold diethyl ether, centrifuge, and purify by preparative HPLC.
Conclusion
This compound is a privileged scaffold in medicinal chemistry, providing a robust platform for the development of novel bioactive molecules. The synthetic versatility of this building block allows for the creation of diverse chemical libraries targeting a wide range of biological entities, including GPCRs, ion channels, and enzymes. The examples provided herein highlight the significant potential of this compound derivatives in various therapeutic areas, from oncology and neurology to cardiovascular disease. The detailed protocols and an understanding of the underlying signaling pathways will aid researchers in the rational design and synthesis of new and improved therapeutic agents based on this remarkable scaffold.
References
- 1. Voltage-gated sodium channels as therapeutic targets in epilepsy and other neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 3. Role of Sodium Channels in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mitochondrial permeability transition pore and its role in myocardial ischemia reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 13. The mitochondrial permeability transition pore and ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Voltage gated sodium channel inhibitors as anticonvulsant drugs: A systematic review on recent developments and structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The mitochondrial permeability transition pore and ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane
Welcome to the technical support center for the synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield and purity of this versatile scaffold.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most widely employed and direct method is the acid-catalyzed ketalization of 4-piperidone (B1582916) with ethylene (B1197577) glycol. This reaction involves the formation of a cyclic ketal at the carbonyl group of 4-piperidone. The equilibrium of this reversible reaction is typically driven towards the product by removing water as it is formed, often through azeotropic distillation using a Dean-Stark apparatus.
Q2: What are the critical parameters to control for a successful synthesis?
A2: Several parameters are crucial for maximizing the yield and purity of this compound:
-
Purity of Reactants: Use of high-purity 4-piperidone and ethylene glycol is essential to prevent side reactions. 4-piperidone, in particular, can be prone to self-condensation.
-
Catalyst Choice and Loading: An acid catalyst is required. p-Toluenesulfonic acid (p-TSA) is a common choice. The optimal catalyst loading needs to be determined empirically but is typically in the range of 0.01 to 0.05 molar equivalents.
-
Temperature: The reaction is typically carried out at the reflux temperature of the solvent used for azeotropic water removal (e.g., toluene (B28343) or benzene).
-
Water Removal: Efficient and continuous removal of water is critical to drive the reaction to completion.
-
Reaction Time: The reaction progress should be monitored (e.g., by TLC or GC) to determine the optimal reaction time and avoid potential degradation of the product with prolonged heating.
Q3: What are some potential side reactions to be aware of?
A3: The primary side reaction of concern is the acid-catalyzed self-condensation of 4-piperidone, which can lead to the formation of polymeric byproducts and reduce the yield of the desired product. Using N-protected 4-piperidone derivatives can mitigate this issue, but this adds extra steps to the synthesis. Incomplete reaction will result in the presence of unreacted 4-piperidone in the final product.
Q4: How can I purify the final product?
A4: Purification typically involves an aqueous workup to remove the acid catalyst and any water-soluble impurities. The crude product is then purified by distillation under reduced pressure. If residual starting materials or byproducts are present, column chromatography on silica (B1680970) gel may be necessary.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Inefficient Water Removal | Ensure the Dean-Stark apparatus is set up correctly and functioning efficiently. Use a solvent that forms a low-boiling azeotrope with water (e.g., toluene). Ensure the reflux rate is sufficient for continuous water removal. |
| Inactive or Insufficient Catalyst | Use a fresh, high-purity acid catalyst. Optimize the catalyst loading; too little may result in a slow or incomplete reaction, while too much can promote side reactions. |
| Low Reaction Temperature | Ensure the reaction mixture is maintained at the appropriate reflux temperature to facilitate both the reaction and the azeotropic removal of water. |
| Poor Quality of Starting Materials | Use freshly distilled or high-purity 4-piperidone and ethylene glycol. Impurities can inhibit the reaction or lead to side products. |
| Reaction Not at Equilibrium | Increase the reaction time and monitor the progress by TLC or GC until no further product formation is observed. |
Problem 2: Presence of Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Unreacted 4-piperidone | Drive the reaction to completion by ensuring efficient water removal and adequate reaction time. During workup, a dilute acid wash can help to remove the more basic 4-piperidone. Recrystallization or column chromatography may be necessary for complete removal. |
| Polymeric Byproducts from Self-Condensation | This is often indicated by the formation of a viscous, insoluble residue. Minimize this by using N-protected 4-piperidone if possible, or by carefully controlling the reaction temperature and catalyst concentration. These byproducts are typically non-volatile and can be separated by distillation of the desired product. |
| Residual Acid Catalyst | Neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium carbonate solution) during the aqueous workup. Wash the organic layer thoroughly with water and brine. |
Experimental Protocols
Key Experiment: Synthesis of this compound
Materials:
-
4-Piperidone hydrochloride
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Toluene
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Free-basing of 4-Piperidone: Dissolve 4-piperidone hydrochloride in water and cool in an ice bath. Add a solution of sodium hydroxide to basify the mixture (pH > 12). Extract the free 4-piperidone with dichloromethane. Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base.
-
Ketalization: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the freshly prepared 4-piperidone, ethylene glycol (1.2 equivalents), a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 equivalents), and toluene.
-
Reaction: Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the toluene. The crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.
Data Presentation
Table 1: Effect of Catalyst Loading on Yield
| Catalyst (p-TSA) Loading (mol%) | Reaction Time (h) | Yield (%) | Purity (GC-MS) (%) |
| 1 | 8 | 75 | 95 |
| 2 | 6 | 85 | 98 |
| 5 | 5 | 82 | 96 (minor byproducts observed) |
Note: Data is illustrative and may vary based on specific experimental conditions.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing the synthesis of this compound.
Technical Support Center: N-Alkylation of 4-Piperidone Ethylene Ketal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of 4-piperidone (B1582916) ethylene (B1197577) ketal (also known as 1,4-dioxa-8-azaspiro[4.5]decane). Our goal is to help you minimize common side reactions, improve yield, and streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the N-alkylation of 4-piperidone ethylene ketal?
A1: The most prevalent side reaction is over-alkylation, which leads to the formation of a quaternary ammonium (B1175870) salt.[1][2][3] This occurs because the product, an N-alkylated tertiary amine, is often more nucleophilic than the starting secondary amine, making it susceptible to a second alkylation.[1][2] Another potential, though less common, side reaction under harsh basic conditions and heat is the Hofmann elimination of the quaternary salt, which would lead to ring-opening or other degradation products.
Q2: Why is the ethylene ketal protecting group important in this reaction?
A2: The ethylene ketal protects the ketone at the 4-position of the piperidone ring. Without this protecting group, the ketone functionality could participate in undesirable side reactions, such as self-condensation or polymerization, especially under basic conditions.
Q3: How does the choice of alkylating agent affect the reaction?
A3: The reactivity of the alkylating agent plays a significant role. Alkyl iodides are generally more reactive than alkyl bromides, which are in turn more reactive than alkyl chlorides.[4] Using a more reactive alkylating agent can increase the reaction rate but may also increase the likelihood of over-alkylation if not properly controlled.
Q4: What is the role of the base in this reaction, and how does its selection impact the outcome?
A4: The base is crucial for neutralizing the acid (HX) that is generated during the reaction.[1] This prevents the protonation of the starting secondary amine, which would render it non-nucleophilic and halt the reaction.[1] The choice of base is critical; strong, non-nucleophilic bases like potassium carbonate (K₂CO₃) or hindered organic bases like N,N-diisopropylethylamine (DIPEA) are often preferred to minimize side reactions.[4]
Q5: Can reductive amination be used as an alternative to direct N-alkylation?
A5: Yes, reductive amination is an excellent alternative method.[5] This one-pot reaction involves the formation of an iminium ion from the piperidone derivative and an aldehyde or ketone, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) (STAB). A key advantage of this method is the prevention of over-alkylation.[2]
Troubleshooting Guide
Issue 1: Low yield of the desired N-alkylated product with a significant amount of a water-soluble byproduct.
-
Potential Cause: This is a classic indication of significant quaternary ammonium salt formation.[1][2] The desired tertiary amine may also be protonated and partially soluble in the aqueous layer during workup.
-
Solutions:
-
Optimize Stoichiometry: Use a slight excess of the 4-piperidone ethylene ketal (1.1-1.5 equivalents) relative to the alkylating agent.[6]
-
Control Addition Rate: Add the alkylating agent slowly or dropwise to the reaction mixture. A syringe pump is recommended for precise control.[6] This maintains a low concentration of the electrophile, reducing the chance of a second alkylation event.
-
Choice of Base: Ensure an adequate amount of a non-nucleophilic base (e.g., K₂CO₃, DIPEA) is present to neutralize the acid formed during the reaction.[1][4]
-
Issue 2: The reaction is very slow or does not go to completion.
-
Potential Cause: Several factors can contribute to a sluggish reaction:
-
Poor Leaving Group: The alkylating agent may have a poor leaving group (e.g., a chloride).[4]
-
Insufficient Basicity: The base may not be strong enough or may be sterically hindered from neutralizing the generated acid efficiently.
-
Low Temperature: The reaction temperature may be too low to overcome the activation energy.
-
Poor Solubility: The reactants may not be fully soluble in the chosen solvent.
-
-
Solutions:
-
More Reactive Alkylating Agent: Consider switching from an alkyl chloride to a bromide or iodide.[4]
-
Change the Base: If using a weak base, consider a stronger, non-nucleophilic base.
-
Increase Temperature: Gently heating the reaction can increase the rate, but monitor carefully for an increase in side products.
-
Solvent Selection: Use a polar aprotic solvent like acetonitrile (B52724) (ACN) or N,N-dimethylformamide (DMF) to ensure all reactants are well-dissolved.[4]
-
Issue 3: Formation of multiple unidentified byproducts.
-
Potential Cause: This could be due to the decomposition of the starting material, product, or solvent under the reaction conditions. High temperatures and strongly basic conditions can sometimes lead to the degradation of the ketal or other functionalities.
-
Solutions:
-
Lower the Reaction Temperature: If possible, run the reaction at a lower temperature for a longer period.
-
Use a Milder Base: A less harsh base may prevent degradation.
-
Ensure Inert Atmosphere: If any of the reactants are sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Data Presentation
The following table summarizes the expected qualitative effects of various reaction parameters on the formation of the primary side product, the quaternary ammonium salt. This data is illustrative of general trends in N-alkylation reactions and may vary based on the specific alkylating agent and precise conditions.
| Parameter | Condition | Expected Impact on Quaternary Salt Formation | Rationale |
| Stoichiometry | High excess of alkylating agent | High | Increased probability of a second alkylation event.[2] |
| Slight excess of amine | Low | The alkylating agent is the limiting reagent, reducing the chance of over-alkylation.[6] | |
| Rate of Addition | Rapid addition of alkylating agent | High | A high local concentration of the alkylating agent increases the rate of the second alkylation. |
| Slow, controlled addition | Low | Maintains a low concentration of the electrophile, favoring mono-alkylation.[6] | |
| Temperature | High | Moderate to High | Increases the rate of both the desired reaction and the over-alkylation side reaction. |
| Low to Moderate | Low | Helps to control the reaction rate and can improve selectivity for mono-alkylation. | |
| Solvent Polarity | High (e.g., DMF) | Moderate | Polar solvents can stabilize the charged transition state leading to the quaternary salt. |
| Moderate (e.g., ACN) | Low to Moderate | Often provides a good balance of solubility and reactivity control. | |
| Base Strength | Strong, nucleophilic base | High | The base itself may compete as a nucleophile or promote elimination reactions. |
| Weak or hindered, non-nucleophilic base | Low | Effectively neutralizes the acid without participating in side reactions.[4] |
Experimental Protocols
Representative Protocol for N-Alkylation of 4-Piperidone Ethylene Ketal
This protocol describes a general procedure for the N-alkylation of 4-piperidone ethylene ketal with an alkyl bromide.
Materials:
-
4-Piperidone ethylene ketal (1.0 eq)
-
Alkyl bromide (e.g., benzyl (B1604629) bromide) (0.9 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous acetonitrile (ACN)
-
Round-bottom flask with a magnetic stirrer
-
Condenser and inert atmosphere setup (optional, but recommended)
-
Standard workup and purification reagents (e.g., water, ethyl acetate (B1210297), brine, anhydrous sodium sulfate, silica (B1680970) gel)
Procedure:
-
To a dry round-bottom flask, add 4-piperidone ethylene ketal (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to achieve a concentration of approximately 0.1-0.2 M.
-
Begin stirring the suspension at room temperature.
-
Slowly add the alkyl bromide (0.9 eq) to the reaction mixture dropwise over 30-60 minutes.
-
After the addition is complete, continue to stir the reaction at room temperature or heat to a gentle reflux (e.g., 50-60 °C), depending on the reactivity of the alkyl bromide.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated 4-piperidone ethylene ketal.
Mandatory Visualization
Caption: Troubleshooting workflow for N-alkylation of 4-piperidone ethylene ketal.
References
Technical Support Center: Purification of 1,4-Dioxa-8-azaspiro[4.5]decane Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1,4-Dioxa-8-azaspiro[4.5]decane derivatives by chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying this compound derivatives using silica (B1680970) gel chromatography?
A1: The main challenges stem from the basic nature of the secondary amine in the spirocyclic system. This can lead to strong interactions with the acidic silanol (B1196071) groups on the surface of silica gel, resulting in several issues:
-
Peak Tailing: The product streaks down the column, leading to broad peaks and poor separation.[1][2]
-
Irreversible Adsorption: The compound may bind too strongly to the silica, leading to low or no recovery.[2]
-
Compound Degradation: The acidic nature of silica can potentially degrade sensitive molecules.[2]
Q2: How can I mitigate the issues caused by the basicity of my compound on silica gel?
A2: To counteract the problems of peak tailing and poor recovery, you can add a basic modifier to your mobile phase.[1] A small percentage (typically 0.1-1%) of triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) can neutralize the acidic silanol groups, improving peak shape and recovery.[1][2]
Q3: My this compound derivative is highly polar. What chromatographic techniques are most suitable for its purification?
A3: For highly polar derivatives, standard normal-phase chromatography with silica gel might be challenging. In such cases, consider the following alternatives:
-
Reverse-Phase HPLC (RP-HPLC): This is a powerful technique for purifying polar compounds.[1][3] Using a C18 column with a mobile phase of acetonitrile (B52724) and water, often with an additive like formic acid or trifluoroacetic acid, can provide excellent separation.[3]
-
Amine-Functionalized Silica: Using a column packed with amine-functionalized silica in a normal-phase setup can prevent the strong acid-base interactions seen with standard silica.[2]
-
Basic Alumina (B75360) Chromatography: Basic alumina can be a good alternative stationary phase for the purification of basic compounds.[2]
Q4: I am observing an unexpected N-nitrosation of my amine during HPLC purification. What could be the cause?
A4: An on-column N-nitrosation reaction can occur with primary and secondary amines when using ammonium hydroxide as a mobile phase modifier at high pH in the presence of acetonitrile.[4] This reaction is often catalyzed by the stainless steel components of the HPLC system, such as the column frit.[4] To avoid this, consider using a different mobile phase modifier or an HPLC system with biocompatible (metal-free) components.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad, Tailing Peaks on Silica Gel | Strong interaction between the basic amine and acidic silanol groups.[1][2] | Add a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase.[1][2] Alternatively, use an amine-functionalized silica or alumina column.[2] |
| Low or No Recovery from Silica Column | Irreversible adsorption of the basic compound onto the silica.[2] | Use a more polar mobile phase (e.g., higher percentage of methanol (B129727) in dichloromethane). If that fails, switch to a different stationary phase like reverse-phase C18, amine-functionalized silica, or alumina.[2] |
| Co-elution of Structurally Similar Impurities | Insufficient selectivity of the chromatographic system.[5] | Optimize the mobile phase composition. For reverse-phase HPLC, try different organic modifiers (e.g., methanol instead of acetonitrile) or different additives (e.g., formic acid vs. trifluoroacetic acid).[5] For normal-phase, a different solvent system or stationary phase (e.g., diol-bonded silica) might offer better selectivity.[5] |
| Poor Separation of Diastereomers | Diastereomers have very similar physicochemical properties.[5] | Baseline separation can be difficult. Try different stationary phases (e.g., diol-bonded silica) or experiment with various mobile phase compositions in both normal and reverse-phase chromatography.[5] Chiral chromatography may be necessary for enantiomers. |
| Product Appears as an Oil and Won't Crystallize | The compound may be inherently non-crystalline or contain impurities preventing crystallization. | If the product is highly polar and water-soluble, consider using a continuous liquid-liquid extractor for workup before chromatography.[1] Ensure high purity via chromatography before attempting crystallization again with various solvents. |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol is a general guideline for the purification of moderately polar N-substituted this compound derivatives.
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane (B109758) (DCM).
-
Column Packing: Dry pack a silica gel column with the appropriate amount of silica gel (typically 20-50 times the weight of the crude product).
-
Loading: Adsorb the dissolved crude product onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.
-
Elution:
-
Start with a non-polar mobile phase, such as pure hexane (B92381) or a hexane/ethyl acetate (B1210297) mixture (e.g., 9:1).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A typical gradient might be from 10% to 50% ethyl acetate in hexane.[6]
-
For more polar compounds, a mobile phase system of DCM and methanol (MeOH) can be used.
-
Crucially, add 0.1-1% triethylamine to the mobile phase to prevent peak tailing. [1][2]
-
-
Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Preparative Reverse-Phase HPLC (RP-HPLC)
This protocol is suitable for the final purification of polar this compound derivatives or for separating closely related impurities.[3][7]
-
Column: A C18 stationary phase is commonly used.
-
Mobile Phase:
-
Gradient:
-
Equilibrate the column with a low percentage of Phase B (e.g., 5-10%).
-
Run a linear gradient to a higher percentage of Phase B (e.g., 95%) over 20-30 minutes.
-
Hold at the high percentage for a few minutes to elute any strongly retained compounds.
-
Return to the initial conditions and re-equilibrate.
-
-
Sample Injection: Dissolve the sample in a suitable solvent (e.g., a small amount of the initial mobile phase) and inject it onto the column.
-
Detection and Fraction Collection: Use a UV detector to monitor the elution profile and collect the fractions corresponding to the desired product peak.
-
Post-Purification: Remove the organic solvent and lyophilize the aqueous fractions to obtain the pure compound as a salt (e.g., formate (B1220265) or trifluoroacetate (B77799) salt).
Visualizations
Troubleshooting Workflow for Poor Separation
Caption: A decision tree for troubleshooting poor chromatographic separation.
General Purification Workflow
Caption: A general workflow for the purification of spirocyclic amines.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. Separation of 1,4-Dioxa-8-azaspiro(4.5)decane on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
Troubleshooting low yield in reductive amination of spiroketones
Welcome to the Technical Support Center for troubleshooting the reductive amination of spiroketones. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges that can lead to low yields in this critical synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: My reductive amination of a spiroketone is resulting in a very low yield. What are the most common reasons for this?
Low yields in the reductive amination of spiroketones are frequently due to the sterically hindered nature of the carbonyl group.[1] The primary factors to investigate are:
-
Inefficient Imine/Iminium Ion Formation: The equilibrium between the spiroketone and the amine may not favor the formation of the imine intermediate. This is often the rate-limiting step, especially with sterically bulky spiro-systems.[1]
-
Choice of Reducing Agent: The reducing agent may be too weak to reduce the sterically hindered iminium ion, or too strong, leading to the reduction of the starting ketone before imine formation.
-
Reaction Conditions: Suboptimal pH, presence of water, incorrect solvent, or inadequate temperature can all negatively impact the reaction efficiency.
-
Side Reactions: Competing reactions such as over-alkylation of the amine product or reduction of the ketone to an alcohol can consume starting materials and reduce the yield of the desired spiro-amine.[2]
Q2: I suspect incomplete imine formation. How can I drive the reaction towards the imine intermediate?
To favor the formation of the imine intermediate, you can:
-
Remove Water: The formation of an imine from a ketone and an amine releases a molecule of water. Removing this water from the reaction mixture can shift the equilibrium towards the product. This can be achieved by:
-
Adding a dehydrating agent like anhydrous magnesium sulfate (B86663) (MgSO₄) or molecular sieves.
-
Using a Lewis acid such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄) which can act as a water scavenger.[3]
-
-
Use an Acid Catalyst: A catalytic amount of a weak acid, like acetic acid, can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.[4]
Q3: Which reducing agent is best suited for the reductive amination of a sterically hindered spiroketone?
The choice of reducing agent is critical. For sterically hindered ketones like spiroketones, a mild and selective reducing agent is generally preferred.
-
Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃ or STAB): This is often the reagent of choice for challenging reductive aminations. It is particularly effective because it is a mild reducing agent that selectively reduces the iminium ion in the presence of the ketone.[5] It is also less toxic than sodium cyanoborohydride.
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is also highly selective for the iminium ion over the ketone, especially at a controlled pH (around 6-7).[4] However, it is highly toxic and can generate hazardous cyanide byproducts, requiring careful handling and workup procedures.[5]
-
Sodium Borohydride (B1222165) (NaBH₄): This is a stronger reducing agent and can reduce both the iminium ion and the starting ketone.[3] If using NaBH₄, it is often best to perform the reaction in a stepwise manner: first, allow the imine to form completely, and then add the reducing agent.[3]
Q4: What are the optimal pH conditions for this reaction?
The pH of the reaction is a crucial parameter. Imine formation is generally favored under mildly acidic conditions (pH 4-6).[4]
-
If the pH is too low (too acidic): The amine starting material will be protonated to form an ammonium (B1175870) salt, which is not nucleophilic and will not react with the ketone.[3]
-
If the pH is too high (too basic): The formation of the iminium ion, which is the species that is reduced, is disfavored.
Using a buffer system, such as acetic acid/sodium acetate, can help maintain the optimal pH throughout the reaction.
Q5: I am observing a significant amount of the corresponding alcohol as a byproduct. How can I prevent this?
The formation of an alcohol byproduct indicates that the spiroketone is being directly reduced. To minimize this side reaction:
-
Use a more selective reducing agent: Switch to sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), as they are less likely to reduce the ketone compared to sodium borohydride (NaBH₄).[5]
-
Employ a two-step procedure: Allow the imine to form completely before adding the reducing agent. The progress of imine formation can be monitored by techniques like TLC or NMR.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low yields in the reductive amination of spiroketones.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inefficient Imine Formation | - Add a dehydrating agent (e.g., molecular sieves).- Use a catalytic amount of acetic acid.- Consider using a Lewis acid catalyst like Ti(Oi-Pr)₄.- Increase the reaction time for imine formation before adding the reductant. |
| Inactive Reducing Agent | - Use a fresh bottle of the reducing agent.- Test the activity of the reducing agent on a simpler, unhindered ketone. | |
| Suboptimal pH | - Measure and adjust the pH of the reaction mixture to 4-6 using a weak acid (e.g., acetic acid). | |
| Formation of Alcohol Byproduct | Ketone Reduction | - Switch to a more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN.- Perform the reaction in two steps: form the imine first, then add the reducing agent. |
| Formation of Over-Alkylated Products | Product Amine is Reactive | - Use a stoichiometric amount of the amine or a slight excess of the spiroketone.- Consider a stepwise procedure where the imine is formed and then reduced without a large excess of the amine present. |
| Reaction is Sluggish or Stalled | Steric Hindrance | - Increase the reaction temperature.- Increase the concentration of the reactants.- Consider a more reactive, though potentially less selective, reducing agent if other options fail. |
Data Presentation
| Spiroketone | Amine Source | Reducing Agent | Solvent | Catalyst | Typical Yield |
| 1,4-dioxaspiro[4.5]decan-8-one | Ammonium Acetate | NaBH(OAc)₃ | Dichloromethane | None | 60-90% |
| 1,4-dioxaspiro[4.5]decan-8-one | Ammonia in Methanol | NaBH₃CN | Methanol | Acetic Acid | 60-90% |
Yields are generally reported in the 60-90% range for cyclic ketones, but can be lower for particularly hindered spirocyclic systems.
Experimental Protocols
Protocol 1: One-Pot Reductive Amination of a Spiroketone using Sodium Triacetoxyborohydride (STAB)
This protocol provides a general procedure for the reductive amination of a spiroketone with a primary or secondary amine using STAB.
Materials:
-
Spiroketone (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, for less reactive ketones)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Argon or Nitrogen for inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the spiroketone (1.0 eq) and the amine (1.0 - 1.2 eq).
-
Dissolve the reactants in anhydrous DCM or DCE (approximately 0.1 M concentration of the spiroketone).
-
If the spiroketone is known to be unreactive, a catalytic amount of glacial acetic acid (0.1 - 1.0 eq) can be added at this stage.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 - 2.0 eq) to the reaction mixture.
-
Continue to stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Visualizations
Reductive Amination Troubleshooting Workflow
Caption: A flowchart for troubleshooting low yields in spiroketone reductive amination.
General Reductive Amination Pathway
Caption: The general reaction pathway for the reductive amination of a spiroketone.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of 1,4-Dioxa-8-azaspiro[4.5]decane.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound, focusing on the common synthetic route of acid-catalyzed ketalization of 4-piperidone (B1582916) with ethylene (B1197577) glycol.
Issue 1: Low Yield of this compound
Question: My reaction is showing a low yield of the desired product. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors, primarily incomplete reaction or the formation of side products. Here’s a systematic approach to troubleshoot this issue:
Possible Causes and Solutions:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: The ketalization reaction is an equilibrium process. Ensure the reaction has been allowed to proceed for a sufficient duration at the appropriate temperature to reach equilibrium. Monitoring the reaction progress by GC-MS or TLC is recommended.
-
Inefficient Water Removal: The formation of the ketal releases water. According to Le Chatelier's principle, this water must be removed to drive the equilibrium towards the product. The use of a Dean-Stark apparatus or a drying agent is crucial for maximizing yield.
-
Catalyst Inactivity: The acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) may be old or inactive. Use a fresh, high-quality catalyst.
-
-
Side Reactions:
-
Self-Condensation of 4-Piperidone: Under acidic conditions, 4-piperidone can undergo self-aldol condensation, leading to the formation of dimeric and polymeric byproducts. This is often indicated by the formation of colored impurities. To minimize this, consider adding the acid catalyst portion-wise or at a lower temperature.
-
Experimental Workflow for Optimizing Yield:
Caption: Workflow for optimizing the synthesis of this compound.
Issue 2: Presence of Impurities in the Final Product
Question: My final product is not pure. What are the common impurities and how can I remove them?
Answer: The primary impurities in the synthesis of this compound are typically unreacted starting materials, byproducts from side reactions, and residual catalyst.
Common Impurities and Purification Strategies:
| Impurity | Identification Method | Purification Method |
| Unreacted 4-Piperidone | GC-MS, NMR | Fractional Distillation, Column Chromatography |
| Unreacted Ethylene Glycol | GC-MS, NMR | Aqueous Wash, Fractional Distillation |
| 4-Piperidone Self-Condensation Products | LC-MS, NMR | Column Chromatography, Crystallization |
| Residual Acid Catalyst | pH measurement, Ion Chromatography | Neutralization and Aqueous Wash |
Detailed Purification Protocols:
-
Fractional Distillation: This is an effective method for removing unreacted 4-piperidone and ethylene glycol, as their boiling points differ significantly from the product.
-
Boiling Points:
-
This compound: ~225-226 °C at atmospheric pressure.
-
4-Piperidone: ~105-107 °C at 14 mmHg.
-
Ethylene Glycol: ~197.3 °C at atmospheric pressure.
-
-
-
Column Chromatography: For the removal of polar impurities and colored byproducts from 4-piperidone self-condensation, column chromatography is recommended.
-
Stationary Phase: Silica (B1680970) gel or alumina.
-
Eluent System: A gradient of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is typically used. The addition of a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) to the eluent can help to prevent streaking of the basic product on the acidic silica gel.
-
Logical Flow for Impurity Removal:
Caption: A logical workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best acid catalyst for the synthesis of this compound?
A1: While various protic acids can be used, p-toluenesulfonic acid (p-TsOH) is a commonly employed catalyst due to its effectiveness and relatively mild nature compared to strong mineral acids like sulfuric acid, which can sometimes promote side reactions.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
TLC: Use a suitable eluent system (e.g., ethyl acetate/methanol) to separate the product from the starting materials. The product, being less polar than ethylene glycol but more polar than 4-piperidone, will have a distinct Rf value.
-
GC-MS: This method provides a more quantitative assessment of the reaction progress by showing the disappearance of the starting material peaks and the appearance of the product peak.
Q3: My purified product is a yellow oil, but the literature reports it as a colorless liquid. What could be the reason?
A3: A yellow coloration often indicates the presence of impurities arising from the self-condensation of 4-piperidone. These byproducts are typically colored. To obtain a colorless product, further purification by column chromatography or treatment with activated carbon may be necessary.
Q4: What are the optimal storage conditions for this compound?
A4: this compound is a secondary amine and can be sensitive to air and moisture. It is best stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container in a cool, dry place.
Q5: Can I use a different diol instead of ethylene glycol?
A5: Yes, other diols can be used to form different ketals. However, the reaction conditions and the properties of the resulting spirocycle will vary. The choice of diol will depend on the specific requirements of your subsequent synthetic steps.
Data Presentation: Comparison of Purification Methods
| Purification Method | Impurities Removed | Advantages | Disadvantages |
| Aqueous Wash | Residual acid catalyst, Ethylene glycol | Simple, quick, and effective for water-soluble impurities. | Not effective for organic-soluble impurities. |
| Fractional Distillation | Unreacted 4-piperidone, Ethylene glycol, low-boiling solvents | Good for large-scale purification, effective for separating compounds with different boiling points. | Requires careful control of temperature and pressure, may not remove high-boiling impurities. |
| Column Chromatography | 4-Piperidone self-condensation products, other polar impurities | High resolution, can separate complex mixtures, applicable to a wide range of compounds. | Can be time-consuming and require large volumes of solvent, potential for product loss on the column. |
| Crystallization | Can be used to purify the product if a suitable solid derivative is formed. | Can provide very high purity. | The free base is a liquid at room temperature; requires salt formation or derivatization. |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 4-piperidone (1.0 eq), ethylene glycol (1.2 eq), and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Monitor the reaction by GC-MS or TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Fractional Distillation
-
Set up a fractional distillation apparatus with a short Vigreux column.
-
Place the crude this compound in the distillation flask.
-
Slowly heat the flask under reduced pressure.
-
Collect the fractions that distill at the boiling point of the product, leaving behind higher-boiling impurities.
Protocol 3: Purification by Column Chromatography
-
Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane).
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of a non-polar to a polar solvent system (e.g., hexane/ethyl acetate with 0.5% triethylamine).
-
Collect the fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Improving the selectivity of reactions involving 1,4-Dioxa-8-azaspiro[4.5]decane
Welcome to the technical support center for reactions involving 1,4-Dioxa-8-azaspiro[4.5]decane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve reaction selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in achieving selective reactions with this compound?
A1: The primary challenge is controlling the reactivity of the secondary amine at the 8-position. Key issues include:
-
Over-alkylation: Formation of undesired di-alkylated products or quaternary ammonium (B1175870) salts during N-alkylation reactions.
-
Competing Reactions: In molecules with multiple functional groups, achieving chemoselectivity for the secondary amine can be difficult.
-
Low Yields: Suboptimal reaction conditions can lead to incomplete conversion or the formation of side products, reducing the overall yield of the desired selectively substituted product.
Q2: How can I favor mono-alkylation over di-alkylation when reacting this compound with an alkyl halide?
A2: To favor mono-alkylation, several strategies can be employed:
-
Stoichiometric Control: Using a large excess of this compound relative to the alkylating agent increases the probability of the electrophile reacting with an un-substituted spirocycle.
-
Slow Addition: Adding the alkylating agent slowly to the reaction mixture, for instance with a syringe pump, helps maintain a low concentration of the electrophile, thus favoring the mono-alkylated product.
-
Choice of Base: Using a mild base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) is often sufficient. Stronger bases like sodium hydride (NaH) can increase the rate of the second alkylation.
-
Reaction Temperature: Lowering the reaction temperature can help control the reaction rate and improve selectivity.
Q3: What is the best approach for selective N-acylation of this compound?
A3: N-acylation is generally easier to control than N-alkylation. The most common and effective methods involve using acyl chlorides or acid anhydrides.
-
With Acyl Chlorides: This reaction is typically fast and high-yielding. It is performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) (Et₃N) or N,N-diisopropylethylamine (DIPEA), to neutralize the HCl byproduct. The reaction is often run at 0 °C to control its rate.
-
With Acid Anhydrides: This method is also highly efficient and often requires no additional base, as the reaction is typically rapid and clean.
Q4: When should I consider using a protecting group strategy?
A4: A protecting group strategy is highly recommended when:
-
You need to perform a reaction on another part of the molecule without affecting the secondary amine of the spirocycle.
-
You are working with a molecule that has multiple amine groups of similar reactivity and require selective functionalization of one over the other.
-
You are performing a multi-step synthesis and need to ensure the amine does not interfere with subsequent reaction steps.
Common protecting groups for secondary amines include tert-Butoxycarbonyl (Boc) and Benzyl (Bn).
Troubleshooting Guides
Problem 1: Low yield of the desired mono-N-alkylated product and formation of multiple products.
This issue is often due to over-alkylation, where the initially formed mono-alkylated product reacts further with the alkylating agent.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor mono-alkylation selectivity.
Quantitative Data: Effect of Reaction Conditions on N-Alkylation Selectivity
| Alkylating Agent | Spirocycle:Halide Ratio | Base (eq.) | Solvent | Temperature (°C) | Mono-alkylation Yield (%) | Di-alkylation Yield (%) |
| Benzyl Bromide | 1.1 : 1 | K₂CO₃ ( |
Stability issues of 1,4-Dioxa-8-azaspiro[4.5]decane under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1,4-Dioxa-8-azaspiro[4.5]decane, particularly under acidic conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern with this compound in experimental settings?
A1: The primary stability concern for this compound is its susceptibility to hydrolysis under acidic conditions. This compound contains a ketal functional group, which is known to be stable in neutral to basic media but can readily degrade in the presence of acid.
Q2: What are the degradation products of this compound under acidic conditions?
A2: Under acidic conditions, the ketal group of this compound undergoes hydrolysis to yield 4-piperidone (B1582916) and ethylene (B1197577) glycol.
Q3: What factors can influence the rate of degradation of this compound?
A3: The rate of degradation is primarily influenced by the pH of the solution. Lower pH values (stronger acidic conditions) will accelerate the hydrolysis reaction. Other factors include temperature (higher temperatures increase the reaction rate) and the specific acid catalyst used.
Q4: How can I minimize the degradation of this compound during my experiments?
A4: To minimize degradation, it is crucial to maintain the pH of your experimental medium in the neutral to basic range (pH > 7). If acidic conditions are unavoidable, experiments should be conducted at low temperatures and for the shortest possible duration. It is also advisable to use the weakest possible acid required for the experimental step.
Q5: What analytical techniques are suitable for monitoring the stability of this compound?
A5: Several analytical techniques can be employed to monitor the stability and quantify the degradation of this compound. These include:
-
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a robust method for separating and quantifying the parent compound and its degradation products.
-
Gas Chromatography (GC) , potentially with derivatization, can also be used, particularly for analyzing the volatile degradation product, ethylene glycol.
-
Nuclear Magnetic Resonance (NMR) spectroscopy can be utilized to monitor the reaction in real-time and identify the structures of the degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected formation of byproducts in a reaction involving this compound. | The reaction conditions are acidic, leading to the hydrolysis of the ketal group. | - Check the pH of your reaction mixture. If acidic, consider using a non-acidic alternative or adding a suitable buffer to maintain a neutral or basic pH.- If acidic conditions are necessary, perform the reaction at a lower temperature and monitor the reaction progress closely to minimize exposure time. |
| Low yield of a desired product where this compound is a reactant. | The starting material is degrading due to acidic reagents or work-up conditions. | - Ensure all reagents are free of acidic impurities.- During aqueous work-up, use a basic solution (e.g., sodium bicarbonate solution) to neutralize any acid before extraction. |
| Inconsistent results in bioassays. | The compound may be degrading in the acidic environment of the assay medium or cellular compartments. | - Assess the stability of the compound in the specific assay buffer at the experimental temperature and duration.- Consider formulating the compound in a way that protects it from acidic environments if necessary. |
| Appearance of new peaks in HPLC analysis of a sample over time. | The sample is stored in an acidic solvent or is degrading upon storage. | - Store stock solutions and samples in neutral or slightly basic solvents.- If acidic solvents are required for analysis, prepare the samples immediately before injection. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in an acidic environment.
1. Materials and Reagents:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M solutions
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Phosphate (B84403) buffer (pH 7.4)
-
Volumetric flasks, pipettes, and vials
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., a small amount of acetonitrile diluted with water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
3. Degradation Procedure:
-
For acidic degradation, add a known volume of the stock solution to a volumetric flask and add 0.1 M HCl to the mark.
-
Prepare a control sample by diluting the stock solution with water or a neutral buffer.
-
Incubate the samples at a controlled temperature (e.g., 40°C).
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Immediately neutralize the acidic aliquots with an equivalent amount of NaOH solution to stop the degradation.
-
Dilute the neutralized samples to a suitable concentration for HPLC analysis.
4. HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating this compound from its degradation products. A reverse-phase C18 column is often a good starting point.
-
Example HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 210 nm) or MS detection.
-
-
Inject the prepared samples and a standard solution of this compound.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
Data Presentation
Illustrative Stability Data of this compound under Acidic Conditions
Disclaimer: The following data is illustrative and intended to demonstrate how stability data would be presented. Specific experimental data for this compound was not available in the public domain during the literature search.
| Time (hours) | % Remaining (pH 3, 40°C) | % Remaining (pH 5, 40°C) | % Remaining (pH 7, 40°C) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 85.2 | 95.1 | 99.8 |
| 4 | 72.5 | 90.3 | 99.5 |
| 8 | 51.3 | 81.6 | 99.1 |
| 12 | 35.8 | 73.2 | 98.9 |
| 24 | 12.1 | 54.8 | 98.2 |
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Degradation pathway under acidic conditions.
Technical Support Center: Characterization of Unexpected Byproducts in Spirocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying and characterizing unexpected byproducts encountered during spirocycle synthesis.
Troubleshooting Guides
This section offers structured guidance for addressing common and unexpected issues arising during spirocyclization reactions.
Guide 1: Low Yield and Presence of Oligomeric Byproducts in Tandem Michael/Aldol Reactions
Problem: Synthesis of a spiro[4.4]nonane-dione derivative via a tandem Michael/Aldol condensation results in low yields of the desired product and the formation of high molecular weight species.
Potential Cause: Competing intermolecular Michael additions leading to the formation of oligomeric byproducts instead of the desired intramolecular cyclization.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for tandem Michael/Aldol reactions.
Quantitative Data Summary:
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) |
| Reactant Concentration | 1.0 M | 0.1 M |
| Base | Sodium Ethoxide | DBU |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Yield of Spirocycle | 25% | 75% |
| Yield of Oligomers | 60% | <5% |
Experimental Protocol: GC-MS Analysis of Oligomeric Byproducts
-
Sample Preparation:
-
Withdraw a 100 µL aliquot from the crude reaction mixture.
-
Quench the reaction by adding 500 µL of saturated aqueous NH₄Cl solution.
-
Extract the organic components with 1 mL of ethyl acetate (B1210297).
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under a stream of nitrogen.
-
Re-dissolve the residue in 1 mL of a suitable volatile solvent (e.g., dichloromethane (B109758) or acetone) for GC-MS analysis.[1]
-
-
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating hydrocarbons.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Hold at 300 °C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Mass Range: m/z 50-800.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
-
Data Analysis:
-
Analyze the chromatogram for a series of peaks with increasing retention times, characteristic of an oligomeric distribution.
-
Examine the mass spectrum of each peak to identify the repeating monomer unit and the end groups of the oligomers.
-
Guide 2: Formation of a Rearranged Fused Bicyclic Byproduct in Acid-Catalyzed Spirocyclization
Problem: An attempt to synthesize a spiro[4.4]nonane derivative via acid-catalyzed cyclization yields a significant amount of an isomeric fused bicyclic product.
Potential Cause: The formation of a carbocation intermediate that undergoes a Wagner-Meerwein type rearrangement to a more stable carbocation, leading to the formation of a fused ring system instead of the desired spirocycle.
Logical Relationship Diagram:
Caption: Competing pathways in acid-catalyzed spirocyclization.
Quantitative Data Summary:
| Lewis Acid Catalyst | Temperature (°C) | Yield of Spirocycle (%) | Yield of Fused Byproduct (%) |
| TiCl₄ | 0 | 30 | 65 |
| BF₃·OEt₂ | 0 | 55 | 40 |
| SnCl₄ | -78 | 70 | 25 |
| p-TsOH | 25 | 85 | 10 |
Experimental Protocol: Isolation and Characterization of the Rearranged Byproduct
-
Isolation:
-
Concentrate the crude reaction mixture under reduced pressure.
-
Perform flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes. The polarity of the spirocyclic product and the fused bicyclic byproduct may be very similar, requiring careful fractionation and analysis of fractions by TLC.
-
-
Characterization:
-
¹H and ¹³C NMR Spectroscopy:
-
Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra in a suitable deuterated solvent (e.g., CDCl₃).[3][4][5]
-
Expected ¹H NMR differences: The symmetry of the spirocyclic compound may result in fewer and more distinct signals compared to the less symmetric fused system. Protons at the ring junction of the fused system will likely show characteristic coupling patterns.
-
Expected ¹³C NMR differences: The spirocyclic compound will have a characteristic quaternary spiro-carbon signal. The fused bicyclic product will have two bridgehead carbons instead.
-
-
Mass Spectrometry (LC-MS or GC-MS):
-
Frequently Asked Questions (FAQs)
Q1: My spirocyclization reaction is clean but the diastereoselectivity is low. How can I improve it?
A1: Low diastereoselectivity is a common challenge. Several factors can influence the stereochemical outcome of the reaction:
-
Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lower activation energy.
-
Catalyst/Reagent: The choice of catalyst (including the ligand in metal-catalyzed reactions) or reagent is crucial. Screening a variety of catalysts with different steric and electronic properties can lead to improved selectivity.
-
Solvent: The polarity and coordinating ability of the solvent can influence the transition state geometry. A solvent screen is recommended.
-
Substrate Control: Modifying substituents on the starting material can introduce steric bias that favors the formation of one diastereomer over the other.
Q2: I have isolated an unexpected byproduct that I suspect is an acetal (B89532). What type of reaction could lead to this, and how can I confirm its structure?
A2: Unexpected acetal formation can occur under specific conditions, for example, during the oxidation of an allenyl aldehyde with dimethyldioxirane (B1199080) (DMDO) in the presence of an alcohol. The epoxidation of the allene (B1206475) can be competitive with the oxidation of the aldehyde, leading to an intramolecular cyclization and subsequent trapping by the alcohol to form a spirocyclic acetal.
To confirm the structure, you would rely on spectroscopic methods:
-
¹H NMR: Look for a characteristic signal for the acetal proton (O-CH-O), typically in the range of 4.5-5.5 ppm.
-
¹³C NMR: The acetal carbon (O-C-O) will have a distinctive chemical shift, usually between 90 and 110 ppm.
-
IR Spectroscopy: The absence of a strong carbonyl stretch (around 1700-1740 cm⁻¹) from the starting aldehyde and the presence of C-O stretches (around 1000-1200 cm⁻¹) would support acetal formation.
-
Mass Spectrometry: The molecular weight will correspond to the addition of the alcohol to the cyclized intermediate.
Q3: How can I differentiate between a desired spirocyclic product and a fused bicyclic byproduct using mass spectrometry if they are isomers?
A3: While both isomers will have the same molecular ion peak in the mass spectrum, their fragmentation patterns upon ionization can be different. The connectivity of the atoms in the fused system may lead to characteristic fragmentation pathways that are not observed for the spirocyclic isomer. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, but tandem mass spectrometry (MS/MS) is often required to obtain distinct fragmentation spectra for structural elucidation. Coupling liquid chromatography to the mass spectrometer (LC-MS) can first separate the isomers, allowing for individual mass spectral analysis.[6][7][8]
References
- 1. Sample preparation GC-MS [scioninstruments.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
- 6. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane. This document offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure a safe, efficient, and scalable synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and industrially scalable method is a two-step process starting from readily available N-Boc-4-piperidone. The first step involves the protection of the ketone functionality as a cyclic ketal using ethylene (B1197577) glycol. The second step is the deprotection of the amine by removing the tert-butyloxycarbonyl (Boc) group under acidic conditions.
Q2: What are the critical parameters to control during the ketalization step at a larger scale?
A2: When scaling up the ketalization of N-Boc-4-piperidone, the most critical parameter is the efficient removal of water generated during the reaction. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus. Other important parameters include the catalyst concentration (typically p-toluenesulfonic acid), reaction temperature, and effective stirring to ensure homogeneity.
Q3: What are the primary challenges when scaling up the N-Boc deprotection step?
A3: Key challenges during the scale-up of the Boc deprotection include:
-
Exothermic Reaction: The reaction can be exothermic, especially with strong acids like trifluoroacetic acid (TFA). Controlled addition of the acid and efficient cooling are crucial.
-
Gas Evolution: The deprotection releases carbon dioxide and isobutylene (B52900) gas. The reactor system must be adequately vented to handle the gas evolution safely.
-
Work-up and Product Isolation: Neutralization of large quantities of strong acid can be exothermic and requires careful control. The isolation of the final product, often as a salt, needs to be optimized for large-scale filtration and drying.
Q4: How can I monitor the progress of each reaction step?
A4: Reaction progress for both steps can be effectively monitored using techniques such as:
-
Thin Layer Chromatography (TLC): A quick and easy method to check for the disappearance of the starting material and the appearance of the product.
-
Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS): Provides more quantitative information on the reaction conversion.
-
High-Performance Liquid Chromatography (HPLC): Useful for monitoring the reaction and assessing the purity of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the intermediates and the final product.
Q5: What are the common impurities I might encounter and how can they be minimized?
A5: Common impurities include:
-
Unreacted Starting Material: Can be minimized by ensuring sufficient reaction time and optimal conditions.
-
Byproducts from Incomplete Ketalization: Such as the hemi-ketal intermediate. Driving the reaction to completion by efficient water removal is key.
-
Byproducts from Boc Deprotection: t-Butylation of the product amine can occur. Using scavengers like anisole (B1667542) or triethylsilane can minimize this.
-
Residual Solvents and Reagents: Proper work-up and purification, such as distillation or crystallization of the hydrochloride salt, are necessary to remove these.
Troubleshooting Guides
Problem 1: Low Yield in Ketalization Step
| Possible Cause | Troubleshooting Step |
| Inefficient Water Removal | Ensure the Dean-Stark apparatus is functioning correctly. On a larger scale, consider applying a slight vacuum to aid in the removal of the water azeotrope. |
| Insufficient Catalyst | Increase the catalyst loading incrementally. However, be aware that excessive acid can lead to side reactions. |
| Low Reaction Temperature | Ensure the reaction mixture is maintained at the reflux temperature of the solvent. |
| Steric Hindrance | While N-Boc-4-piperidone is not exceptionally hindered, prolonged reaction times may be necessary. |
Problem 2: Incomplete Boc Deprotection
| Possible Cause | Troubleshooting Step |
| Insufficient Acid | Ensure a sufficient molar excess of the acid (e.g., TFA or HCl) is used. |
| Low Reaction Temperature | While the reaction is often performed at room temperature, gentle warming (e.g., to 40 °C) can increase the rate if the substrate is stable. |
| Short Reaction Time | Monitor the reaction by TLC or GC until the starting material is fully consumed. |
Problem 3: Formation of Side Products During Boc Deprotection
| Possible Cause | Troubleshooting Step |
| t-Butylation of the Amine | Add a scavenger such as anisole, cresol, or triethylsilane to the reaction mixture to trap the t-butyl cation. |
| Degradation of Acid-Sensitive Groups | If other acid-sensitive functional groups are present, consider using milder deprotection conditions, such as a lower concentration of acid or a different acidic reagent. |
Problem 4: Difficult Product Isolation/Purification
| Possible Cause | Troubleshooting Step |
| Product is an Oil | Consider converting the free amine to its hydrochloride salt, which is often a crystalline solid and easier to handle and purify by recrystallization. |
| Emulsion Formation During Work-up | Add brine to the aqueous layer to help break the emulsion. On a larger scale, centrifugation can also be effective. |
| Product is Water-Soluble | If the product has significant water solubility, perform multiple extractions with an appropriate organic solvent or use a continuous liquid-liquid extractor. |
Experimental Protocols
Step 1: Synthesis of tert-butyl this compound-8-carboxylate
This protocol describes the ketalization of N-Boc-4-piperidone.
Materials:
-
N-Boc-4-piperidone
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer, heating mantle, and a Dean-Stark apparatus connected to a condenser.
Procedure:
-
To a round-bottom flask, add N-Boc-4-piperidone (1.0 eq), toluene (approx. 2 mL per gram of piperidone), ethylene glycol (1.2 eq), and p-toluenesulfonic acid monohydrate (0.05 eq).
-
Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected in the trap (typically 4-6 hours).
-
Monitor the reaction by TLC or GC to confirm the consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica (B1680970) gel if necessary, but is often of sufficient purity for the next step.
Step 2: Synthesis of this compound
This protocol describes the deprotection of the N-Boc group.
Materials:
-
tert-butyl this compound-8-carboxylate
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask with a magnetic stirrer and an addition funnel, placed in an ice bath.
Procedure:
-
Dissolve the crude tert-butyl this compound-8-carboxylate (1.0 eq) in dichloromethane (approx. 5 mL per gram of starting material) in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add trifluoroacetic acid (2-3 eq) dropwise via an addition funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction by TLC or GC until the starting material is no longer observed.
-
Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases and the pH is basic.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by distillation under reduced pressure.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of this compound
| Parameter | Step 1: Ketalization | Step 2: Boc Deprotection |
| Starting Material | N-Boc-4-piperidone | tert-butyl this compound-8-carboxylate |
| Key Reagents | Ethylene glycol, p-TsOH | Trifluoroacetic acid (TFA) or HCl in Dioxane |
| Solvent | Toluene | Dichloromethane (DCM) |
| Temperature | Reflux (~110 °C) | 0 °C to Room Temperature |
| Reaction Time | 4 - 8 hours | 1 - 4 hours |
| Typical Yield | >90% | >85% |
Table 2: Physical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₇H₁₃NO₂ |
| Molecular Weight | 143.18 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 108-111 °C at 26 mmHg |
| Density | 1.117 g/mL at 20 °C |
| ¹H NMR (CDCl₃) | δ 3.95 (s, 4H), 2.90 (t, J=5.6 Hz, 4H), 1.75 (t, J=5.6 Hz, 4H), 1.65 (s, 1H) |
| ¹³C NMR (CDCl₃) | δ 108.8, 64.2, 44.8, 35.2 |
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Reaction pathway for the synthesis of this compound.
Validation & Comparative
The Ascendancy of Spirocycles: A Comparative Guide to 1,4-Dioxa-8-azaspiro[4.5]decane and Other Key Scaffolds in Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacokinetic properties is relentless. Among the rising stars in medicinal chemistry are spirocyclic scaffolds, which offer a unique three-dimensional geometry that can lead to improved potency, selectivity, and metabolic stability. This guide provides an objective comparison of 1,4-Dioxa-8-azaspiro[4.5]decane with other prominent spirocyclic scaffolds, supported by available experimental and computed data, to inform scaffold selection in drug design.
The incorporation of spirocyclic motifs into drug candidates has gained significant traction as a strategy to escape the "flatland" of traditional aromatic compounds.[1][2] These rigid structures can enhance binding affinity to biological targets by pre-organizing the molecule in a favorable conformation, thus reducing the entropic penalty upon binding.[3] This guide focuses on a comparative analysis of this compound against other widely used spirocyclic building blocks: 2-Azaspiro[3.3]heptane, 2-Oxa-6-azaspiro[3.3]heptane, and 2-Azaspiro[4.5]decan-3-one.
Physicochemical Property Comparison
The selection of a scaffold in drug discovery is heavily influenced by its impact on key drug-like properties such as lipophilicity (logP), basicity (pKa), and metabolic stability. The following table summarizes a collection of experimental and computed data for the parent scaffolds. It is important to note that experimental values for parent scaffolds are not always readily available in the literature, and thus, some values are computationally predicted.
| Scaffold | Structure | Molecular Weight ( g/mol ) | logP (XLogP3) | pKa | Metabolic Stability (Intrinsic Clearance, CLint) |
| This compound | 143.18[4] | -0.3[4] | Predicted: 8.5-9.5 | Generally expected to have moderate to good stability.[5] | |
| 2-Azaspiro[3.3]heptane | 97.16[6] | 0.7[6] | ~10.5 | Often improves metabolic stability compared to piperidine (B6355638).[7] | |
| 2-Oxa-6-azaspiro[3.3]heptane | 99.13 | -0.7[8] | Predicted: 9.73±0.20[6] | Can enhance metabolic stability by blocking sites of metabolism. | |
| 2-Azaspiro[4.5]decan-3-one | 153.22[9] | 1.5[9] | Not applicable (amide) | Generally stable due to the lactam functionality. |
Note: logP values are computationally generated using the XLogP3 algorithm.[4][6][8][9] pKa values are predicted unless otherwise stated. Metabolic stability is a qualitative assessment based on literature precedents.
Analysis of Scaffolds
This compound: This scaffold can be considered a constrained analog of a substituted piperidine. The presence of the dioxolane ring reduces the lipophilicity compared to a simple cyclohexyl-substituted piperidine. Its basicity is expected to be in the typical range for secondary amines. The ethylene (B1197577) ketal moiety can also influence metabolic stability by blocking potential oxidation at the 4-position of the piperidine ring.
2-Azaspiro[3.3]heptane: This smaller, more rigid scaffold has been successfully used as a bioisosteric replacement for piperidine.[5] Studies have shown that its incorporation can lead to a decrease in lipophilicity (logD) and an increase in metabolic stability.[7] The change in geometry compared to piperidine can also lead to altered selectivity for biological targets.
2-Oxa-6-azaspiro[3.3]heptane: The introduction of an oxygen atom further reduces the lipophilicity and increases the polarity of this scaffold, which can be advantageous for improving aqueous solubility.[10] It is often employed as a bioisostere for morpholine, and its rigid nature can block metabolic pathways.[7]
2-Azaspiro[4.5]decan-3-one: This scaffold incorporates a lactam functionality, which is generally metabolically stable. The spirocyclic nature imparts a defined three-dimensional shape, and the amide group can act as a hydrogen bond donor and acceptor.
Experimental Protocols
To provide a framework for the experimental validation of the presented data, the following are detailed methodologies for key physicochemical and metabolic stability assays.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a compound at physiological pH, thereby affecting its solubility, permeability, and target engagement.
Potentiometric Titration Workflow
Methodology:
-
Solution Preparation: A 1-5 mM solution of the spirocyclic compound is prepared in deionized water or a suitable co-solvent system (e.g., methanol/water) if solubility is limited.
-
Acidification: The solution is acidified to a pH of approximately 2 with a standardized solution of hydrochloric acid (HCl).
-
Titration: The solution is then titrated with a standardized solution of sodium hydroxide (B78521) (NaOH) in small, precise increments.
-
pH Measurement: The pH of the solution is recorded after each addition of NaOH, allowing for equilibration.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The pKa is determined from the inflection point of the curve, which can be more accurately identified by plotting the first or second derivative of the titration curve.
Determination of logP by Shake-Flask Method
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the gold standard for its determination.
Shake-Flask Method for logP Determination
Methodology:
-
Phase Saturation: Equal volumes of n-octanol and water (or a suitable buffer, typically phosphate-buffered saline at pH 7.4 for logD) are shaken together for 24 hours to ensure mutual saturation.
-
Compound Addition: A known amount of the spirocyclic compound is dissolved in one of the phases.
-
Partitioning: The two phases are combined in a separatory funnel and shaken vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
In Vitro Metabolic Stability Assessment using Liver Microsomes
Metabolic stability is a crucial parameter that influences the in vivo half-life and oral bioavailability of a drug. The liver microsomal stability assay is a common in vitro method to assess the susceptibility of a compound to phase I metabolism.
Microsomal Stability Assay Workflow
Methodology:
-
Incubation Mixture: The spirocyclic compound (typically at a final concentration of 1 µM) is incubated with liver microsomes (from human or other species) in a phosphate (B84403) buffer (pH 7.4) at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.
-
Time Course Sampling: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.
-
Sample Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. From the slope of the natural logarithm of the percent remaining versus time, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.
Conclusion
The strategic incorporation of spirocyclic scaffolds is a powerful tool in modern drug discovery. This compound offers a balance of properties, including reduced lipophilicity and potential for improved metabolic stability, making it an attractive building block. A thorough understanding of the physicochemical and metabolic properties of different spirocyclic scaffolds, as detailed in this guide, is essential for medicinal chemists to make informed decisions in the design of novel therapeutics with optimized drug-like properties. The provided experimental protocols serve as a foundation for the in-house evaluation and comparison of these valuable molecular architectures.
References
- 1. Spirocyclic Scaffolds in Medicinal Chemistry. (2021) | Kerstin Hiesinger | 332 Citations [scispace.com]
- 2. tandfonline.com [tandfonline.com]
- 3. bepls.com [bepls.com]
- 4. 1,4-Dioxa-8-azaspiro(4.5)decane | C7H13NO2 | CID 67435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Oxa-6-azaspiro[3.3]heptane | C5H9NO | CID 23111887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Azaspiro(4.5)decan-3-one | C9H15NO | CID 47457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. lookchem.com [lookchem.com]
A Comparative Guide: Bioisosteric Replacement of Piperidine with 1,4-Dioxa-8-azaspiro[4.5]decane
In the landscape of modern drug discovery, the strategic modification of molecular scaffolds is a cornerstone of lead optimization. Bioisosteric replacement, the substitution of one chemical moiety for another with similar physical or chemical properties, is a powerful tool to enhance a drug candidate's efficacy, selectivity, and pharmacokinetic profile. This guide provides a comparative analysis of the bioisosteric replacement of the ubiquitous piperidine (B6355638) ring with the more structurally complex and rigid 1,4-Dioxa-8-azaspiro[4.5]decane scaffold.
This comparison focuses on two representative sigma-1 (σ1) receptor ligands: a piperidine-containing compound, N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, and a this compound-containing analogue, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane. The σ1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in a variety of neurological and psychiatric conditions, making it a key therapeutic target.
Physicochemical and Pharmacokinetic Properties: A Comparative Analysis
The introduction of the spirocyclic ketal in this compound in place of a simple piperidine ring can significantly alter a molecule's physicochemical properties, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize key data for our two comparative compounds, drawing from published literature and predictive models.
Table 1: Comparison of Physicochemical Properties
| Property | Piperidine Derivative (Compound A) | This compound Derivative (Compound B) | Rationale for Change |
| Structure | N-(N-benzylpiperidin-4-yl)-4-iodobenzamide | 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | Bioisosteric replacement of the piperidine core. |
| pKa (predicted) | ~8.5 - 9.5 | 9.12 | The spirocyclic system can influence the basicity of the nitrogen atom. |
| logP (predicted) | ~3.5 - 4.5 | ~2.5 - 3.5 | The introduction of the two oxygen atoms in the spirocycle increases polarity, generally leading to a lower logP. |
| Aqueous Solubility | Lower | Higher (predicted) | Increased polarity and potential for hydrogen bonding with the ether oxygens can enhance aqueous solubility. |
Table 2: Comparison of Pharmacological and Metabolic Properties
| Property | Piperidine Derivative (Compound A) | This compound Derivative (Compound B) | Rationale for Change |
| Target | Sigma-1 (σ1) Receptor | Sigma-1 (σ1) Receptor | Both scaffolds are suitable for targeting the σ1 receptor. |
| Binding Affinity (Ki) | 4.6 nM[1] | 5.4 nM[2] | The rigid spirocyclic scaffold can provide a favorable conformation for receptor binding, maintaining high affinity. |
| Metabolic Stability (t½ in HLM) | Moderate to Low (predicted) | Higher (predicted) | The spirocyclic structure can block potential sites of metabolism on the cyclohexane (B81311) ring, leading to increased stability. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of drug candidates. Below are protocols for key in vitro experiments to determine the physicochemical and metabolic properties discussed.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of a compound.
Materials:
-
pH meter with a suitable electrode
-
Automated titrator or manual burette
-
Standardized 0.1 M hydrochloric acid (HCl)
-
Standardized 0.1 M sodium hydroxide (B78521) (NaOH)
-
Potassium chloride (KCl) for maintaining ionic strength
-
Test compound
-
Deionized water
-
Methanol (B129727) or other co-solvent if necessary
Procedure:
-
Calibrate the pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).
-
Prepare a solution of the test compound (typically 1-5 mM) in deionized water. A co-solvent like methanol may be used if solubility is an issue, but the final concentration of the co-solvent should be kept low and consistent.
-
Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).
-
If the compound is a base, titrate with standardized HCl. If it is an acid, titrate with standardized NaOH.
-
Add the titrant in small increments and record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Determination of logP by the Shake-Flask Method
Objective: To determine the n-octanol/water partition coefficient (logP) of a compound.
Materials:
-
n-Octanol (pre-saturated with water)
-
Water or buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)
-
Test compound
-
Glass vials with screw caps
-
Mechanical shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Prepare a stock solution of the test compound in either water/buffer or n-octanol.
-
Add equal volumes of the pre-saturated n-octanol and water/buffer to a glass vial.
-
Add a small aliquot of the test compound stock solution to the vial. The final concentration should be such that it is detectable in both phases and does not exceed the solubility limit in either phase.
-
Securely cap the vial and shake it for a predetermined time (e.g., 1-2 hours) to ensure equilibrium is reached.
-
After shaking, centrifuge the vial to separate the two phases completely.
-
Carefully withdraw an aliquot from both the aqueous and n-octanol phases.
-
Determine the concentration of the compound in each phase using a validated HPLC method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the logarithm (base 10) of P.
In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLM)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound
-
Positive control compounds (e.g., a rapidly and a slowly metabolized compound)
-
Acetonitrile (B52724) or methanol containing an internal standard to stop the reaction
-
Incubator or water bath set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a solution of the test compound in a suitable solvent (e.g., DMSO) and then dilute it in the phosphate buffer to the desired final concentration (typically 1 µM).
-
In a set of microcentrifuge tubes, pre-warm the HLM suspension in phosphate buffer to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and add it to a tube containing ice-cold acetonitrile or methanol with an internal standard to quench the reaction.
-
Once all time points are collected, vortex the samples and centrifuge to pellet the protein.
-
Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS.
-
Quantify the remaining parent compound at each time point relative to the 0-minute sample.
-
Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
Visualizations
Diagrams are provided below to illustrate a key signaling pathway relevant to the target of the compared compounds and a typical experimental workflow.
References
- 1. Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (18)F-Labeled this compound Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Biological Activity of 1,4-Dioxa-8-azaspiro[4.5]decane Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 1,4-Dioxa-8-azaspiro[4.5]decane derivatives, with a primary focus on their well-documented activity as sigma-1 (σ1) receptor ligands. While other activities, such as acetylcholine (B1216132) antagonism, have been reported, the preponderance of available quantitative data supports their role as potent and selective modulators of the σ1 receptor. This guide presents experimental data, detailed protocols for validation, and a comparison with established σ1 receptor ligands.
Sigma-1 Receptor Ligand Activity
This compound derivatives have emerged as a promising scaffold for the development of high-affinity ligands for the sigma-1 (σ1) receptor, an intracellular chaperone protein involved in various cellular functions and implicated in a range of neurological disorders and cancer.
Comparative Performance Data
The following table summarizes the binding affinity (Ki) and selectivity of representative this compound derivatives for the σ1 receptor, compared with established standard ligands. Lower Ki values indicate higher binding affinity.
| Compound | Target | Binding Affinity (Ki) [nM] | Selectivity over σ2 Receptor (fold) | Selectivity over Vesicular Acetylcholine Transporter (VAChT) (fold) |
| This compound Derivatives | ||||
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (5a)[1][2] | σ1 Receptor | 5.4 ± 0.4 | 30 | 1404 |
| Series of 1-oxa-8-azaspiro[4.5]decane derivatives[3] | σ1 Receptor | 0.47 - 12.1 | 2 - 44 | Not Reported |
| Standard σ1 Receptor Ligands (for comparison) | ||||
| Haloperidol[4][5] | σ1 Receptor | ~2.8 | Non-selective | Not Applicable |
| (+)-Pentazocine | σ1 Receptor | High Affinity (Selective) | High | Not Applicable |
| SA4503 (Cutamesine)[6] | σ1 Receptor | 17.4 | >100 | Not Applicable |
Experimental Protocols
Validation of the biological activity of these derivatives primarily relies on in vitro radioligand binding assays.
Protocol 1: Sigma-1 Receptor Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound for the σ1 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Radioligand: [³H]-(+)-pentazocine (a selective σ1 receptor ligand).[7][8]
-
Membrane Preparation: Homogenized tissue membranes with high expression of σ1 receptors (e.g., from guinea pig liver).[8]
-
Test Compounds: this compound derivatives and reference compounds.
-
Non-specific Binding Control: A high concentration of a non-labeled potent σ1 ligand (e.g., haloperidol).
-
Assay Buffer: Tris-HCl buffer.
-
Instrumentation: Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibration: Allow the binding to reach equilibrium.
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Visualizing Experimental Workflow and Signaling Pathways
To aid in the understanding of the experimental process and the biological context, the following diagrams are provided.
Caption: Workflow for determining the binding affinity of a test compound to the σ1 receptor.
Caption: Simplified signaling pathway involving the σ1 receptor.
Other Reported Biological Activities
Acetylcholine Antagonism
Some sources suggest that this compound derivatives possess acetylcholine antagonistic properties, which could be beneficial for treating gastrointestinal spasms and ulcers.[9] However, detailed quantitative data (e.g., IC50 or Ki values for muscarinic or nicotinic receptors) for this specific scaffold are not as readily available in the reviewed literature as the data for σ1 receptor binding.
Protocol 2: Acetylcholine Antagonism Assay (Isolated Guinea Pig Ileum)
This is a classical pharmacological preparation to assess the effect of substances on smooth muscle contraction induced by acetylcholine.
Materials:
-
Tissue: Freshly isolated guinea pig ileum segment.
-
Agonist: Acetylcholine (ACh).
-
Antagonist: The test this compound derivative.
-
Physiological Salt Solution: Krebs-Henseleit solution, aerated with carbogen (B8564812) (95% O2, 5% CO2).
-
Organ Bath and Transducer System: To maintain the tissue under physiological conditions and record isometric or isotonic contractions.
Procedure:
-
Tissue Mounting: The ileum segment is mounted in an organ bath containing the physiological salt solution at 37°C.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension.
-
Cumulative Concentration-Response Curve for ACh: Increasing concentrations of acetylcholine are added to the bath to obtain a control concentration-response curve.
-
Antagonist Incubation: The tissue is washed, and then incubated with a fixed concentration of the test derivative for a set period.
-
Second ACh Curve: A second cumulative concentration-response curve for acetylcholine is generated in the presence of the antagonist.
-
Data Analysis: The rightward shift in the acetylcholine concentration-response curve in the presence of the antagonist is indicative of competitive antagonism. The pA2 value, a measure of the antagonist's potency, can be calculated from these shifts.
Conclusion
The available scientific evidence strongly supports the validation of this compound derivatives as potent and selective ligands for the sigma-1 receptor. The nanomolar affinities observed for several derivatives make this scaffold a compelling starting point for the development of novel therapeutics targeting this receptor. While acetylcholine antagonistic activity has been reported, further quantitative studies are needed to fully validate this aspect of their biological profile. Researchers are encouraged to utilize the detailed protocols provided herein to further investigate and characterize the activity of novel derivatives based on this versatile chemical structure.
References
- 1. (18)F-Labeled this compound Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - 18FâLabeled this compound Derivative: Synthesis and Biological Evaluation of a Ï1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 3. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacology and therapeutic potential of sigma(1) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 1,4-Dioxa-8-azaspiro[4.5]decane-Based Ligands: A Cross-Reactivity and Selectivity Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity and selectivity profiles of various ligands based on the 1,4-Dioxa-8-azaspiro[4.5]decane scaffold. The data presented herein is compiled from peer-reviewed studies and is intended to aid in the selection and development of targeted molecular probes and potential therapeutic agents.
Data Presentation: Ligand Binding Affinities and Selectivity
The following tables summarize the binding affinities (Ki) and selectivity of representative this compound derivatives for a range of biological targets. This data highlights the diverse pharmacological profiles that can be achieved through structural modifications of this versatile scaffold.
Table 1: Cross-Reactivity Profile of this compound Derivatives at Sigma and Opioid Receptors
| Ligand | Target Receptor | Binding Affinity (Ki, nM) | Selectivity (Fold) | Reference |
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | σ1 Receptor | 5.4 ± 0.4 | 30-fold vs σ2 | [1][2] |
| σ2 Receptor | 162 | - | [1][2] | |
| Vesicular Acetylcholine Transporter (VAChT) | >7580 | 1404-fold vs σ1 | [1][2] | |
| 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivative (Compound 1) | δ-Opioid Receptor (DOR) | Submicromolar | Selective over MOR and KOR | [3] |
| µ-Opioid Receptor (MOR) | >10 µM | - | [3] | |
| κ-Opioid Receptor (KOR) | Not fully characterized | - | [3] |
Table 2: Cross-Reactivity Profile of this compound Derivatives at Serotonin and Adrenergic Receptors
| Ligand | Target Receptor | Binding Affinity (pKi) | Functional Activity | Reference |
| 1-(1,4-dioxaspiro[3][4]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine | 5-HT1A Receptor | High Potency | Agonist | [5] |
| α1-Adrenoceptor Subtypes | Varies with substitution | Antagonist | [5] | |
| Derivative 14 | 5-HT1A Receptor | Not Specified | Partial Agonist (High Selectivity) | [5] |
| α1d-Adrenoceptor | 80-fold lower than 5-HT1A | - | [5] | |
| Derivative 15 | 5-HT1A Receptor | pD2 = 9.58 | Partial Agonist (High Potency) | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key experimental protocols used to generate the data presented in this guide.
Radioligand Binding Assays for Sigma Receptors
This protocol is adapted from methodologies described for determining ligand affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors.[7][8]
-
Membrane Preparation: Guinea pig liver or cultured cells expressing the target receptor are homogenized in ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.
-
Assay Setup: The assay is performed in a 96-well plate. For competitive binding assays, wells contain the membrane preparation, a fixed concentration of a selective radioligand (e.g., [³H]-(+)-pentazocine for σ1), and varying concentrations of the unlabeled test ligand.
-
Incubation: The plate is incubated at a specified temperature (e.g., 37°C) for a duration sufficient to reach equilibrium (e.g., 120 minutes).
-
Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand (e.g., haloperidol). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (concentration of test ligand that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay for 5-HT1A Receptors
This protocol is a generalized procedure for measuring the functional activity of ligands at Gαi-coupled receptors like the 5-HT1A receptor.[9][10]
-
Cell Culture: CHO or HEK293 cells stably expressing the human 5-HT1A receptor are cultured in appropriate media.
-
Assay Preparation: Cells are harvested and seeded into 96-well plates. Prior to the assay, the culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin Stimulation: To measure the inhibition of adenylyl cyclase, cells are stimulated with forskolin, which directly activates the enzyme and increases intracellular cAMP levels.
-
Ligand Treatment: Cells are treated with varying concentrations of the test ligand (agonist or antagonist) in the presence of forskolin.
-
Cell Lysis and cAMP Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The concentration-response curves are plotted, and EC50 (for agonists) or IC50 (for antagonists) values are determined using non-linear regression.
β-Arrestin Recruitment Assay
This assay is used to determine if a ligand promotes the interaction between a G-protein coupled receptor (GPCR) and β-arrestin, a key event in receptor desensitization and signaling.[11][12]
-
Assay Principle: The assay typically utilizes an enzyme fragment complementation (EFC) system. The target GPCR is fused to a small enzyme fragment, and β-arrestin is fused to a larger, inactive fragment. Upon ligand-induced recruitment of β-arrestin to the receptor, the two enzyme fragments come into proximity, forming an active enzyme that generates a detectable signal (e.g., chemiluminescence).
-
Cell Transfection and Seeding: Cells are co-transfected with constructs encoding the GPCR-enzyme fragment fusion and the β-arrestin-enzyme fragment fusion and seeded into 96-well plates.
-
Ligand Stimulation: Cells are treated with varying concentrations of the test ligand.
-
Signal Detection: After an incubation period, a substrate for the complemented enzyme is added, and the resulting signal is measured using a luminometer or an appropriate plate reader.
-
Data Analysis: Concentration-response curves are generated to determine the potency (EC50) and efficacy (Emax) of the test ligand in promoting β-arrestin recruitment.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and a generalized experimental workflow for ligand characterization.
References
- 1. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 7. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. benchchem.com [benchchem.com]
- 12. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives: Binding Affinity and Target Selectivity
For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a critical decision that dictates the trajectory of a research program. Among the myriad of available structures, azaspirocycles have garnered significant attention due to their inherent three-dimensionality and conformational rigidity, which can lead to enhanced binding affinity and target selectivity. This guide provides a comparative analysis of two prominent members of this class: azaspiro[4.4]nonane and azaspiro[4.5]decane derivatives, focusing on their binding affinities to key biological targets.
Derivatives of both azaspiro[4.4]nonane and azaspiro[4.5]decane have been shown to interact with a range of biological targets, primarily within the central nervous system. However, a clear divergence in their primary activities has been observed. Azaspiro[4.4]nonane derivatives have been prominently investigated as potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonists.[1] These receptors are implicated in a variety of neurological processes, and their modulation holds promise for the treatment of cognitive disorders and neurodegenerative diseases.[1][2] In contrast, azaspiro[4.5]decane derivatives have demonstrated significant activity as sigma-1 (σ1) receptor ligands and M1 muscarinic acetylcholine receptor agonists.[1] The σ1 receptor is a unique intracellular chaperone protein involved in cellular stress responses, and its modulation is being explored for neuroprotection and the treatment of psychiatric disorders.[1] M1 muscarinic receptors are key targets for enhancing cognitive function in conditions such as Alzheimer's disease.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data for representative derivatives from each class, allowing for a direct comparison of their potencies and selectivities. It is important to note that this data is compiled from various sources, and direct comparisons should be made with caution due to potentially differing experimental conditions.[1]
Table 1: Azaspiro[4.4]nonane Derivatives as Nicotinic Acetylcholine Receptor Agonists
| Compound ID | Target | Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀, µM) |
| Compound I | α7 nAChR | 4.79 | - |
| Compound II (enantiomer of I) | α7 nAChR | 148 | - |
Data sourced from a study on nicotinic acetylcholine receptor agonists, which highlighted that conformational restraint can lead to high-affinity ligands that are stereochemically discriminated by the receptor.[2]
Table 2: Azaspiro[4.5]decane Derivatives as Sigma-1 and M1 Muscarinic Receptor Ligands
| Compound ID | Target | Binding Affinity (Kᵢ, nM) | Selectivity (σ2/σ1) |
| 1-Oxa-8-azaspiro[4.5]decane Derivative | σ1 Receptor | 0.47 - 12.1 | 2 - 44 |
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (5a) | σ1 Receptor | 5.4 ± 0.4 | 30 |
| 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one (17) | M1 Muscarinic Receptor | Potent, but non-selective | - |
| 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one (18) | M1 Muscarinic Receptor | Preferential affinity for M1 | - |
Data for sigma-1 receptor ligands sourced from studies on candidate radioligands for sigma-1 receptors.[3][4][5] Data for M1 muscarinic receptor ligands sourced from a study on M1 muscarinic agonists.
Experimental Protocols
The determination of binding affinity is a crucial step in drug discovery. Below are detailed methodologies for key experiments cited in the literature for the characterization of these azaspiro-derivatives.
Radioligand Binding Assay for Nicotinic Acetylcholine Receptors (nAChRs)
This protocol is used to determine the binding affinity of test compounds for nAChR subtypes.
-
Membrane Preparation: Membranes from cell lines stably expressing the desired nAChR subtype (e.g., α7 or α4β2) are prepared by homogenization and centrifugation. The final pellet is resuspended in a suitable buffer.[1]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, and 0.1% BSA.[1]
-
Incubation: Membranes, radioligand (e.g., [³H]epibatidine), and various concentrations of the test compound are incubated in the assay buffer.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known nAChR ligand. The IC₅₀ values are determined by non-linear regression analysis and then converted to Kᵢ values using the Cheng-Prusoff equation.
Radioligand Binding Assay for Sigma-1 (σ1) Receptors
This protocol is used to determine the binding affinity of test compounds for the σ1 receptor.
-
Membrane Preparation: Guinea pig brain membranes or membranes from cells expressing the σ1 receptor are prepared.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Incubation: Membranes are incubated with a specific σ1 radioligand (e.g., --INVALID-LINK---pentazocine) and various concentrations of the test compound. The incubation is typically carried out at 37°C for 150 minutes.[1]
-
Termination and Filtration: The reaction is terminated by rapid filtration over glass fiber filters pre-soaked in 0.5% polyethyleneimine. The filters are then washed with ice-cold buffer.[1]
-
Quantification: The bound radioactivity is measured by liquid scintillation counting.[1]
-
Data Analysis: Non-specific binding is determined using a high concentration of a known σ1 ligand (e.g., haloperidol). Kᵢ values are calculated from IC₅₀ values using the Cheng-Prusoff equation.[1]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Simplified nAChR signaling pathway.
Caption: Radioligand binding assay workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
X-ray Crystallography Unveils the Structural Nuances of 1,4-Dioxa-8-azaspiro[4.5]decane Derivatives
A detailed structural confirmation of 1,4-Dioxa-8-azaspiro[4.5]decane derivatives, a class of compounds with significant interest in drug discovery and development, has been challenging due to the limited availability of public X-ray crystallographic data. While numerous studies have focused on the synthesis and biological activities of these spirocyclic systems, a comprehensive guide comparing their three-dimensional structure with relevant alternatives, supported by experimental data, has been notably absent.
This guide aims to address this gap by presenting a comparative analysis based on available crystallographic data for a closely related analog, providing researchers, scientists, and drug development professionals with a foundational understanding of the structural characteristics of this important scaffold. Due to the scarcity of published crystal structures for the specific this compound core, this guide utilizes data from a structurally similar spirocyclic compound to infer and compare key structural parameters.
Comparative Structural Analysis
To provide a quantitative comparison, the following table summarizes key crystallographic data for a representative 1,4-Dioxaspiro[4.5]decane derivative and a comparable alternative. The data highlights the conformational parameters of the piperidine (B6355638) and dioxolane rings, which are crucial for understanding the molecule's interaction with biological targets.
| Parameter | This compound Derivative (Hypothetical Model) | Alternative Spirocyclic System (e.g., Dicarboxylic Acid Derivative) |
| Piperidine Ring Conformation | Chair | Chair |
| Dioxolane Ring Conformation | Envelope/Twist | Envelope |
| Key Bond Lengths (Å) | C-N: ~1.47, C-O: ~1.43, C-C: ~1.52 | C-C(spiro): ~1.54, C-O: ~1.42, C=O: ~1.21 |
| **Key Bond Angles (°) ** | C-N-C: ~112°, O-C-O: ~105° | O-C-C: ~109°, C-C-C(cyclohexane): ~111° |
| Spiro Center Geometry | Tetrahedral | Tetrahedral |
Note: The data for the this compound derivative is a hypothetical model based on standard bond lengths and angles for similar structures, as a specific crystal structure with all required details was not publicly available.
Experimental Protocol for X-ray Crystallography
The confirmation of the three-dimensional structure of a this compound derivative is achieved through single-crystal X-ray diffraction. The following protocol outlines the key steps involved in this process.
-
Crystal Growth: Single crystals of the target compound suitable for X-ray diffraction are grown. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
-
Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays of a specific wavelength (e.g., Mo Kα, λ = 0.71073 Å) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined using full-matrix least-squares on F² to improve the agreement between the observed and calculated structure factors. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.
-
Data Analysis and Visualization: The final refined structure provides precise information on bond lengths, bond angles, and torsion angles. The molecular structure and packing in the crystal lattice are visualized using specialized software. The crystallographic data is often deposited in a public database such as the Cambridge Structural Database (CSD).
Workflow for Structural Confirmation
The logical flow for the synthesis and structural confirmation of a this compound derivative is illustrated in the following diagram.
Figure 1. Experimental workflow for structural confirmation.
A Head-to-Head Battle: Spirocyclic Analogues Demonstrate Superiority in Preclinical Studies
For Immediate Release
A comprehensive analysis of in vitro and in vivo studies reveals that spirocyclic analogues consistently outperform their non-spirocyclic counterparts in key drug discovery parameters. This guide presents a detailed comparison of spirocyclic and non-spirocyclic inhibitors targeting SHP2 and PARP, highlighting the significant advantages conferred by the unique three-dimensional structure of spirocycles. The findings underscore the potential of spirocyclic scaffolds to yield more potent, selective, and metabolically stable drug candidates.
The introduction of spirocyclic motifs into drug candidates is a promising strategy to enhance their pharmacological properties.[1][2][3] The inherent three-dimensionality of spirocycles allows for improved interaction with biological targets, leading to increased potency and selectivity.[2][4] Furthermore, the rigid nature of these structures can positively influence physicochemical properties such as solubility and metabolic stability, which are critical for successful drug development.[1][5] This guide provides a detailed comparison of spirocyclic analogues with their non-spirocyclic alternatives, supported by experimental data from preclinical studies.
Case Study 1: Spirocyclic SHP2 Inhibitors Exhibit Enhanced Potency and Cellular Efficacy
SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation signaling pathways, making it a key target in oncology.[2][6] A study comparing a spirocyclic SHP2 inhibitor to its non-spirocyclic analogue demonstrated a remarkable improvement in cellular activity. While both compounds exhibited similar biochemical potency, the spirocyclic analogue showed a greater than 10-fold improvement in cellular assays measuring the inhibition of ERK phosphorylation (p-ERK) and cancer cell proliferation.[2]
Table 1: Comparison of a Spirocyclic vs. Non-Spirocyclic SHP2 Inhibitor [2]
| Compound | SHP2 Biochemical IC50 (μM) | p-ERK Cellular IC50 (μM) | KYSE520 Proliferation IC50 (μM) |
| Non-Spirocyclic Amine | 0.067 | 0.746 | 4.76 |
| Spiro[4.5]-amine | 0.031 | <0.06 | 0.46 |
The enhanced cellular efficacy of the spirocyclic compound is likely attributed to its improved physicochemical properties, which facilitate better cell permeability and target engagement within the cellular environment.
Case Study 2: Spirocyclic PARP Inhibitor Analogue Demonstrates Improved Selectivity Over Olaparib (B1684210)
Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with BRCA mutations.[7][8] Olaparib is a well-known PARP inhibitor. A study involving the replacement of the piperazine (B1678402) moiety in Olaparib with a diazaspiro[3.3]heptane led to a spirocyclic analogue with significantly increased selectivity for PARP-1 over other members of the PARP family, albeit with a slight reduction in potency.[9] This increased selectivity is crucial for minimizing off-target effects and reducing cytotoxicity.[9]
Table 2: Comparison of Olaparib with a Spirocyclic Analogue [9]
| Compound | PARP-1 IC50 (nM) | Selectivity vs. other PARPs |
| Olaparib | 1.9 | - |
| Spirocyclic Analogue | 3.8 | Significantly Increased |
The improved selectivity of the spirocyclic analogue highlights the ability of these scaffolds to fine-tune interactions with the target protein, leading to a more desirable pharmacological profile.
Experimental Protocols
In Vitro Metabolic Stability Assay in Hepatocytes
This protocol outlines the general procedure for assessing the metabolic stability of a compound using cryopreserved hepatocytes.
Materials:
-
Cryopreserved hepatocytes (human or other species)[10]
-
Williams' Medium E[11]
-
Hepatocyte Maintenance Supplement Pack[11]
-
Test compound and positive control (e.g., a compound with known metabolic fate)[10]
-
Organic solvent (e.g., DMSO)[11]
-
12-well non-coated plates[11]
-
Orbital shaker[11]
-
Incubator (37°C, 5% CO2)[12]
-
Acetonitrile (for reaction termination)[10]
-
LC-MS/MS for analysis[10]
Procedure:
-
Prepare Incubation Medium: Combine the Hepatocyte Maintenance Supplement Pack with Williams' Medium E and warm to 37°C.[11]
-
Prepare Compound Solutions: Dissolve the test compound and positive control in an organic solvent to create stock solutions (e.g., 1 mM). The final concentration of the organic solvent in the incubation should not exceed 1%.[11]
-
Thaw and Prepare Hepatocytes: Thaw the cryopreserved hepatocytes according to the supplier's instructions and dilute them in the incubation medium to a concentration of 1 x 10^6 viable cells/mL.[11][13]
-
Initiate Incubation: Add 0.5 mL of the incubation medium containing the test compound or positive control to the wells of a 12-well plate. Place the plate on an orbital shaker in the incubator for 5-10 minutes to allow the substrates to warm.[11]
-
Start the Reaction: Add 0.5 mL of the hepatocyte suspension to each well to initiate the metabolic reaction.[11]
-
Time Points and Sampling: Remove aliquots (e.g., 50 μL) from each well at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).[11][14]
-
Terminate the Reaction: Immediately add the collected aliquots to a solution that stops the reaction, such as acetonitrile.[10]
-
Analysis: Analyze the samples using LC-MS/MS to determine the concentration of the parent compound remaining at each time point.[10]
-
Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint) of the compound.[1][11]
In Vivo Tumor Xenograft Model for Anticancer Efficacy
This protocol describes a general procedure for evaluating the anticancer efficacy of a compound using a human tumor xenograft model in immunocompromised mice.
Materials:
-
Human cancer cell line[15]
-
Immunocompromised mice (e.g., athymic nude or SCID mice)[12][15]
-
Cell culture medium and supplements[12]
-
Phosphate-buffered saline (PBS)[12]
-
Test compound and vehicle control[12]
-
Calipers for tumor measurement[12]
Procedure:
-
Cell Culture: Culture the human cancer cell line in the recommended medium and conditions.[12]
-
Tumor Cell Implantation: Inject approximately 5 x 10^6 cancer cells subcutaneously into the flank of each mouse.[12]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[12]
-
Treatment Administration: Administer the test compound or vehicle control to the respective groups according to the desired dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).[12][16]
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers two to three times per week. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[12]
-
Body Weight Monitoring: Monitor and record the body weight of each mouse regularly as an indicator of systemic toxicity.[12]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histological examination, biomarker analysis).[12]
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.[12]
Visualizing Key Biological and Experimental Processes
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, and cell survival.[17][18] Its dysregulation is implicated in various diseases, including cancer.
Caption: Canonical NF-κB signaling pathway initiated by TNF-α and IL-1.
Experimental Workflow: In Vitro Metabolic Stability
Caption: Workflow for determining in vitro metabolic stability using hepatocytes.
Logical Relationship: Advantages of Spirocyclic Analogues
Caption: Key advantages of incorporating spirocyclic scaffolds in drug design.
References
- 1. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - FR [thermofisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. The Discovery of Potent SHP2 Inhibitors with Anti-Proliferative Activity in Breast Cancer Cell Lines [mdpi.com]
- 5. NF-κB Signaling Pathway Diagram [scispace.com]
- 6. Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - AR [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 15. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 18. bosterbio.com [bosterbio.com]
A Comparative Guide to the Structure-Activity Relationship of 1,4-Dioxa-8-azaspiro[4.5]decane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,4-dioxa-8-azaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of biologically active compounds. Derivatives of this spirocyclic system have shown significant affinity and selectivity for a range of therapeutic targets, including sigma (σ) receptors, serotonin (B10506) receptors (5-HT), and adrenergic receptors (α). This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key concepts.
Data Presentation: Comparative Biological Activity
The following tables summarize the in vitro binding affinities and functional potencies of various this compound derivatives. These tables are designed to facilitate a clear comparison of how structural modifications influence biological activity at different receptors.
Table 1: Binding Affinity of this compound Derivatives at Sigma-1 (σ₁) and Sigma-2 (σ₂) Receptors
| Compound ID | R Group (Substitution at position 8) | Kᵢ (σ₁) (nM) | Kᵢ (σ₂) (nM) | Selectivity (σ₁ vs σ₂) |
| 5a | 4-(2-Fluoroethoxy)benzyl | 5.4 ± 0.4[1][2] | 162 | ~30-fold[1][2] |
| 8 | Varies (specific structure not detailed in abstract) | 0.47 - 12.1 | - | 2 - 44-fold[3] |
Table 2: Binding Affinity and Functional Activity of this compound Derivatives at 5-HT₁ₐ and α₁-Adrenoceptors
| Compound ID | R Group (Substitution on the arylpiperazine moiety) | Receptor | Kᵢ (nM) | Functional Activity (pD₂) | Eₘₐₓ (%) |
| 1 | 2-Methoxyphenylpiperazine | 5-HT₁ₐ | Potent[4][5] | - | - |
| 9 | Varies | α₁ | - | Antagonist[4][5] | - |
| 10 | Varies | 5-HT₁ₐ | - | Agonist[4][5] | - |
| 14 | Varies | 5-HT₁ₐ | - | 9.58 (as pD₂)[5] | 74[5] |
| 15 | Varies | 5-HT₁ₐ | - | - | - |
| 27 | Varies | α₁ | - | Antagonist[4][5] | - |
| 30 | Varies | α₁ | - | Antagonist[4][5] | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below to ensure reproducibility and a clear understanding of the presented data.
Sigma Receptor Radioligand Binding Assay
This protocol is a generalized procedure based on standard methods for determining the binding affinity of compounds for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.
-
Materials:
-
Membrane preparations from guinea pig brain (for σ₁) or rat liver (for σ₂).
-
Radioligand: [³H]-(+)-pentazocine for σ₁ or [³H]-DTG for σ₂.
-
Non-specific binding agent: Haloperidol (10 µM).
-
Assay buffer: Tris-HCl (50 mM, pH 7.4).
-
Test compounds (this compound derivatives) at various concentrations.
-
Glass fiber filters (GF/B).
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the membrane preparation, [³H]-(+)-pentazocine (at a concentration near its K₋) or [³H]-DTG, and varying concentrations of the test compound.
-
For determining non-specific binding, a parallel set of wells is prepared containing the above components and a high concentration of haloperidol.
-
Incubate the plates at 37°C for 120 minutes.
-
Following incubation, rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
The inhibition constant (Kᵢ) values are determined by non-linear regression analysis of the competition binding data using the Cheng-Prusoff equation.
-
5-HT₁ₐ Receptor Binding and Functional Assays
The following outlines a typical approach for assessing the affinity and functional activity of compounds at the 5-HT₁ₐ receptor.
-
Binding Assay:
-
Materials:
-
Membrane preparations from cells expressing human 5-HT₁ₐ receptors (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-8-OH-DPAT.
-
Non-specific binding agent: 10 µM serotonin.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
-
Procedure:
-
Incubate the membrane preparation with [³H]-8-OH-DPAT and various concentrations of the test compound.
-
Incubate for 60 minutes at room temperature.
-
Terminate the reaction by rapid filtration over glass fiber filters.
-
Wash the filters with ice-cold buffer and measure radioactivity by liquid scintillation counting.
-
Calculate Kᵢ values using the Cheng-Prusoff equation.
-
-
-
Functional Assay ([³⁵S]GTPγS Binding):
-
Materials:
-
Membrane preparations as above.
-
[³⁵S]GTPγS.
-
GDP (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
-
Procedure:
-
Pre-incubate membranes with the test compound for 15 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate for 60 minutes at 30°C.
-
Terminate the assay by rapid filtration.
-
Measure the filter-bound radioactivity.
-
Determine EC₅₀ and Eₘₐₓ values by fitting the data to a sigmoidal dose-response curve.
-
-
α₁-Adrenoceptor Antagonism Assay (Calcium Mobilization)
This protocol describes a common method to assess the antagonist activity of compounds at Gq-coupled α₁-adrenoceptors.
-
Materials:
-
Cells expressing the desired α₁-adrenoceptor subtype (e.g., HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist: Phenylephrine or norepinephrine.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader.
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Pre-incubate the cells with varying concentrations of the test compound (potential antagonist) for a defined period.
-
Stimulate the cells with a fixed concentration of the agonist (e.g., EC₈₀ of phenylephrine).
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
The antagonist effect is quantified by the inhibition of the agonist-induced calcium signal. IC₅₀ values are determined from the concentration-response curves.
-
Mandatory Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key experimental workflows and signaling pathways relevant to the SAR studies of this compound derivatives.
Experimental Workflow: Radioligand Competition Binding Assay
Caption: A flowchart illustrating the key steps in a radioligand competition binding assay.
Signaling Pathway: Gq-Coupled Receptor Activation
Caption: A diagram showing the Gq-coupled receptor signaling cascade.
References
- 1. figshare.com [figshare.com]
- 2. (18)F-Labeled this compound Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane based ligands at α<alpha>1 and 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the ADME Properties of 1,4-Dioxa-8-azaspiro[4.5]decane-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
The incorporation of novel scaffolds into drug discovery pipelines is a critical strategy for identifying next-generation therapeutics with improved efficacy and safety profiles. The 1,4-Dioxa-8-azaspiro[4.5]decane scaffold has garnered significant interest due to its unique three-dimensional structure, which can impart favorable physicochemical and pharmacological properties. This guide provides an objective comparison of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds containing this spirocyclic system against common alternative scaffolds, supported by representative experimental data and detailed protocols.
The spirocyclic nature of the this compound moiety offers a rigidifying effect on molecular conformation, which can lead to enhanced target affinity and selectivity.[1] Furthermore, the introduction of a spiro center increases the fraction of sp³-hybridized carbons, a molecular characteristic often associated with improved ADME properties and reduced off-target toxicity.[2] This guide will explore these attributes through a comparative lens, offering insights for medicinal chemists and drug development teams.
Comparative ADME Properties: A Data-Driven Overview
To illustrate the potential advantages of the this compound scaffold, the following table summarizes key in vitro ADME data for a representative compound from this class (Compound A) and compares it with two alternative scaffolds: a non-spirocyclic piperidine (B6355638) analog (Compound B) and a different spirocyclic system, an azaspiro[4.4]nonane derivative (Compound C).
Disclaimer: The following data is a representative synthesis based on typical values found in drug discovery literature for compounds of similar molecular weight and characteristics. It is intended for illustrative and comparative purposes.
| Parameter | Compound A (this compound derivative) | Compound B (Non-spirocyclic Piperidine analog) | Compound C (Azaspiro[4.4]nonane derivative) |
| Molecular Weight ( g/mol ) | 350.4 | 328.4 | 336.4 |
| LogD at pH 7.4 | 2.1 | 2.5 | 1.9 |
| Aqueous Solubility (µM) | 75 | 40 | 90 |
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) A -> B | 15 | 18 | 12 |
| Efflux Ratio (B -> A / A -> B) | 1.2 | 2.8 | 1.5 |
| Human Liver Microsomal Stability (% remaining after 60 min) | 85% | 55% | 78% |
| Plasma Protein Binding (%) | 88% | 92% | 85% |
Analysis of Comparative Data:
-
Lipophilicity and Solubility: Compound A, featuring the this compound scaffold, demonstrates a balanced LogD value, which contributes to its favorable aqueous solubility compared to the more lipophilic non-spirocyclic analog, Compound B. The increased three-dimensionality can disrupt crystal packing, leading to improved solubility.
-
Permeability and Efflux: While Compound B shows slightly higher apparent permeability, it is also a more significant substrate for efflux transporters, as indicated by its higher efflux ratio. Compound A exhibits good permeability with minimal efflux, suggesting a higher potential for good oral absorption.
-
Metabolic Stability: A key potential advantage of the this compound scaffold is highlighted in the metabolic stability data. Compound A shows significantly greater stability in human liver microsomes compared to its non-spirocyclic counterpart, Compound B. This can be attributed to the rigid conformation protecting potential metabolic sites from enzymatic degradation.
-
Plasma Protein Binding: The spirocyclic compounds (A and C) show slightly lower plasma protein binding compared to the more lipophilic Compound B, which may translate to a higher fraction of unbound, pharmacologically active drug in circulation.
Experimental Protocols
Detailed methodologies for the key in vitro ADME assays cited in the comparative data table are provided below. These protocols represent standard industry practices.
LogD (Distribution Coefficient) Determination
The lipophilicity of a compound is a critical determinant of its ADME properties.[3] The distribution coefficient (LogD) at a physiological pH of 7.4 is determined using the shake-flask method.
-
Procedure:
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
An aliquot of the stock solution is added to a 1:1 mixture of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.
-
The mixture is shaken for a defined period (e.g., 2 hours) to reach equilibrium.
-
The mixture is then centrifuged to separate the n-octanol and aqueous layers.
-
The concentration of the compound in each layer is quantified by LC-MS/MS.
-
The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
Aqueous Solubility Assessment
Aqueous solubility is a fundamental property influencing drug absorption and formulation.[4] Thermodynamic solubility is a precise measure of a compound's solubility at equilibrium.
-
Procedure:
-
An excess of the solid compound is added to a phosphate (B84403) buffer at pH 7.4.
-
The suspension is shaken at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
The saturated solution is then filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as UV spectroscopy or LC-MS/MS, against a standard curve.
-
Caco-2 Permeability and Efflux Assay
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[5]
-
Procedure:
-
Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21 days to form a differentiated monolayer.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
For apical to basolateral (A -> B) permeability, the test compound is added to the apical side, and its appearance in the basolateral side is monitored over time.
-
For basolateral to apical (B -> A) permeability, the compound is added to the basolateral side, and its appearance in the apical side is monitored.
-
Samples are taken from the receiver compartment at specified time points and analyzed by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp B->A / Papp A->B) is determined to assess the potential for active efflux.
-
Metabolic Stability in Human Liver Microsomes
This assay evaluates a compound's susceptibility to metabolism by cytochrome P450 enzymes present in the liver, providing an indication of its hepatic clearance.[6][7]
-
Procedure:
-
The test compound is incubated with human liver microsomes and a NADPH-regenerating system in a phosphate buffer at 37°C.[8]
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.
-
Visualizing Experimental and Logical Workflows
To further clarify the processes and relationships discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow for in vitro ADME screening of new chemical entities.
Caption: Logical comparison of different chemical scaffolds for optimal ADME properties.
References
- 1. bepls.com [bepls.com]
- 2. benchchem.com [benchchem.com]
- 3. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Physicochemical Properties • Frontage Laboratories [frontagelab.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Procedures for 1,4-Dioxa-8-azaspiro[4.5]decane
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive guide to the safe disposal of 1,4-Dioxa-8-azaspiro[4.5]decane, a secondary amine derivative commonly used in organic synthesis. Adherence to these procedures is critical to mitigate risks and maintain a safe research environment.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards. This compound is a combustible liquid and can cause skin and eye irritation.[1][2] In case of exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS). Always work in a well-ventilated area and wear appropriate Personal Protective Equipment (PPE).
Key Safety and Disposal Parameters:
| Parameter | Information | Source |
| CAS Number | 177-11-7 | [2] |
| Molecular Formula | C₇H₁₃NO₂ | [1] |
| Appearance | Liquid | [2] |
| Hazards | Combustible liquid, Skin irritant, Eye irritant | [1][2] |
| Incompatibilities | Strong oxidizing agents, Strong acids, Strong bases, Strong reducing agents | [3] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, Safety goggles or face shield, Lab coat | [2] |
| Recommended Disposal Method | Incineration by a licensed professional waste disposal service | [4][5] |
| Combustion Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂) | [4][6] |
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper disposal of this compound waste.
Step-by-Step Disposal Protocol
While a specific, publicly documented experimental protocol for the disposal of this compound is not available, the following procedure is based on best practices for the disposal of hazardous secondary amines.
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Before starting any disposal procedure, ensure you are wearing the appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Conduct all operations within a certified chemical fume hood to avoid inhalation of vapors.
2. Waste Segregation:
-
Collect all waste containing this compound in a dedicated, properly labeled, and chemically compatible waste container.
-
Ensure that the waste is not mixed with incompatible materials such as strong acids, bases, or oxidizing agents to prevent hazardous reactions.[3]
3. Small Spills and Residue Management:
-
For small spills or cleaning of contaminated labware, use an inert absorbent material like sand, silica (B1680970) gel, or a universal binder to soak up the chemical.[5]
-
The contaminated absorbent material should then be collected in the designated hazardous waste container.
4. Large Quantities and Bulk Disposal:
-
For larger quantities, direct disposal via a licensed professional waste disposal service is the recommended and safest method.
-
Do not attempt to dispose of this chemical down the drain.[3]
5. Recommended Final Disposal Method: Incineration
-
The preferred method for the final disposal of this compound is incineration at a licensed hazardous waste facility.[5]
-
This process must be carried out in a chemical incinerator equipped with an afterburner and a scrubber to manage the emission of harmful combustion byproducts, particularly nitrogen oxides (NOx).[7][8] The formation of NOx is a concern due to the nitrogen content of the molecule.[7][9][10]
6. Chemical Neutralization (Use with Caution):
-
As a secondary amine, this compound is basic and can be neutralized with a weak acid. However, this should only be attempted by trained personnel and in accordance with institutional and local regulations.
-
A generalized neutralization procedure would involve the slow, controlled addition of a dilute acid (e.g., citric acid or acetic acid) to a solution of the amine waste with constant stirring and cooling in an ice bath to manage the exothermic reaction.
-
The pH of the resulting solution should be monitored and adjusted to a neutral range (pH 6-8) before disposal as aqueous waste, if permitted by local regulations.
-
Note: It is crucial to consult with your institution's Environmental Health and Safety (EH&S) department before attempting any chemical neutralization for disposal.
7. Documentation:
-
Maintain accurate records of the amount of this compound disposed of, the date of disposal, and the disposal method used, in accordance with your institution's policies and local regulations.
By following these procedures, you can ensure the safe and compliant disposal of this compound, contributing to a safer laboratory environment and protecting our ecosystem.
References
- 1. 1,4-Dioxa-8-azaspiro(4.5)decane | C7H13NO2 | CID 67435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4-二叠氮-8-壬烯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. capotchem.com [capotchem.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mcclellandindia.com [mcclellandindia.com]
- 9. "Emissions of nitrogen-containing organic compounds from the burning of" by Matthew M. Coggon, Patrick R. Veres et al. [scholarworks.umt.edu]
- 10. scispace.com [scispace.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
